molecular formula C31H46O2 B15556376 Vitamin K1-d3

Vitamin K1-d3

Katalognummer: B15556376
Molekulargewicht: 453.7 g/mol
InChI-Schlüssel: MBWXNTAXLNYFJB-UZPVRWQLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vitamin K1-d3 is a useful research compound. Its molecular formula is C31H46O2 and its molecular weight is 453.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C31H46O2

Molekulargewicht

453.7 g/mol

IUPAC-Name

2-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]-3-(trideuteriomethyl)naphthalene-1,4-dione

InChI

InChI=1S/C31H46O2/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-27-26(6)30(32)28-18-7-8-19-29(28)31(27)33/h7-8,18-20,22-24H,9-17,21H2,1-6H3/b25-20+/t23-,24-/m1/s1/i6D3

InChI-Schlüssel

MBWXNTAXLNYFJB-UZPVRWQLSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Vitamin K1-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vitamin K1-d3: Chemical Structure, Properties, and Analytical Methodologies

Introduction

Vitamin K1, also known as phylloquinone, is a fat-soluble vitamin essential for human health, playing a critical role in blood coagulation and bone metabolism.[1][2] this compound is a deuterated form of Vitamin K1, where three hydrogen atoms on the methyl group of the naphthoquinone ring have been replaced with deuterium (B1214612). This isotopic labeling makes this compound an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for quantitative analysis, allowing for precise differentiation and quantification of endogenous versus exogenously administered Vitamin K1.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical protocols for this compound, tailored for researchers and drug development professionals.

Chemical Structure and Identification

This compound shares the core structure of Vitamin K1: a 2-methyl-1,4-naphthoquinone ring with a phytyl tail at the 3-position. The key difference is the trideuterated methyl group at the 2-position.[3]

  • IUPAC Name: 2-(trideuteriomethyl)-3-[(2E,7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-yl]naphthalene-1,4-dione

  • Synonyms: Phylloquinone-d3, Phytomenadione-d3[3]

  • CAS Number: 5172-17-8

  • Chemical Formula: C₃₁H₄₃D₃O₂

The presence of the deuterium atoms provides a distinct mass signature, which is fundamental to its application in mass spectrometry-based analytical methods.

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are nearly identical to those of its non-deuterated counterpart, Vitamin K1, with the primary difference being its molecular weight. Stable isotope labeling generally does not significantly alter molecular properties such as solubility, boiling point, or chromatographic retention time under typical conditions.

Table 1: Physicochemical Properties of Vitamin K1 and this compound

PropertyVitamin K1 (Phylloquinone)This compound (Phylloquinone-d3)Reference
Molecular Formula C₃₁H₄₆O₂C₃₁H₄₃D₃O₂
Molecular Weight 450.70 g/mol 453.71 g/mol
Appearance Yellow, viscous liquidYellow, viscous liquid (inferred)
Solubility Fat-solubleFat-soluble (inferred)
Density 0.984 g/mL at 25 °C~0.984 g/mL at 25 °C (inferred)
Flash Point > 110 °C> 110 °C (inferred)
Spectroscopic Data

Mass Spectrometry (MS): In mass spectrometry, this compound is distinguished by its molecular ion peak, which is 3 mass units higher than that of unlabeled Vitamin K1. For example, in LC-MS analysis, while Vitamin K1 is detected at an m/z of 451.41 [M+H]⁺, this compound would be expected at an m/z of approximately 454.4. This mass shift is the basis for its use as an internal standard in isotope dilution assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy of Vitamin K1, the methyl group protons on the naphthoquinone ring typically appear as a singlet around δ 2.18 ppm. For this compound, this singlet would be absent due to the replacement of protons with deuterium, providing a clear spectroscopic confirmation of the labeling.

Biological Role and Signaling Pathways

This compound follows the same metabolic and signaling pathways as endogenous Vitamin K1. Its primary biological function is to act as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). This enzyme catalyzes the post-translational carboxylation of specific glutamate (B1630785) (Glu) residues into gamma-carboxyglutamate (B555490) (Gla) residues on a set of proteins known as Gla-proteins. This carboxylation is essential for their biological activity, enabling them to bind calcium ions.

Key processes involving Vitamin K include:

  • Blood Coagulation: Activation of clotting factors II (prothrombin), VII, IX, and X in the liver.

  • Bone Metabolism: Carboxylation of osteocalcin, a protein involved in bone mineralization.

  • Cardiovascular Health: Activation of Matrix Gla Protein (MGP), which helps prevent vascular calcification.

The mechanism is governed by the Vitamin K cycle, a salvage pathway that regenerates the active form of Vitamin K.

Experimental_Workflow start Plasma Sample add_is Add Internal Standard (this compound) start->add_is precip Protein Precipitation (Cold Acetonitrile) add_is->precip centrifuge Centrifugation precip->centrifuge extract Collect Supernatant centrifuge->extract evap Evaporation (Nitrogen) extract->evap reconstitute Reconstitution (Mobile Phase) evap->reconstitute inject LC-MS/MS Injection reconstitute->inject analysis Data Analysis (Quantification) inject->analysis

References

The Biological Role of Deuterium-Labeled Vitamin K1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1, also known as phylloquinone, is a vital fat-soluble vitamin primarily recognized for its essential role in the blood coagulation cascade. Beyond hemostasis, emerging evidence highlights its involvement in bone metabolism and the regulation of vascular calcification. The use of stable isotope-labeled compounds, particularly deuterium-labeled Vitamin K1, has become an invaluable tool for researchers to meticulously track the absorption, distribution, metabolism, and excretion (ADME) of this nutrient. This technical guide provides an in-depth overview of the biological role of deuterium-labeled Vitamin K1, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways.

Data Presentation: Pharmacokinetics of Deuterium-Labeled Vitamin K1

The use of deuterium-labeled Vitamin K1 allows for the precise differentiation between endogenous and exogenously administered phylloquinone, enabling accurate pharmacokinetic profiling. The following tables summarize key quantitative data from studies utilizing deuterium-labeled Vitamin K1 in human subjects.

ParameterValueStudy Population & DosageCitation
Peak Plasma Concentration (Cmax) 8.30 ± 4.64 to 10.51 ± 4.38 nmol/L5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.[1]
Time to Peak Plasma Concentration (Tmax) 6 to 9 hours5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.[1][2]
Plasma Half-life (t1/2) 22.8 hours (n=3)5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.[1]
Return to Baseline ~24 hours5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.[1]
Plasma Enrichment 88% (maximum)5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.
Triglyceride-Rich Lipoprotein (TRL) Enrichment 89% (maximum)5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.
Serum Enrichment 81.1% at 4 hours1 male subject receiving 168 µg of deuterium-labeled Vitamin K1 from broccoli.
Detectability in Plasma/TRL Not detectable after 72 hours5 men (26-71 years) receiving 396 ± 28 µg of deuterium-labeled phylloquinone from collard greens.
Area Under the Curve (AUC) 34% higher in older adults (P = 0.02)42 older and younger adults on phylloquinone depletion and repletion diets receiving deuterated phylloquinone-rich collard greens.
TissueDeuterium-Labeled MK-4 DetectionStudy Animal ModelCitation
BrainDetectedFischer 344 Male Rats
TestesDetectedFischer 344 Male Rats
FatDetectedFischer 344 Male Rats
KidneyDetectedFischer 344 Male Rats
Salivary GlandsDetectedFischer 344 Male Rats

Experimental Protocols

The following section details the methodologies for key experiments involving deuterium-labeled Vitamin K1.

Protocol 1: In Vivo Study of Deuterium-Labeled Vitamin K1 Absorption and Metabolism

Objective: To determine the pharmacokinetic profile and metabolic fate of deuterium-labeled Vitamin K1 from a food source.

Methodology:

  • Subject Recruitment and Diet: Recruit healthy human volunteers. Prior to the study, subjects are often placed on a controlled diet with known Vitamin K1 content to establish a baseline.

  • Administration of Labeled Vitamin K1: A single bolus of a food source intrinsically labeled with deuterium, such as collard greens or broccoli, is administered to the subjects. The exact amount of deuterium-labeled phylloquinone is quantified beforehand.

  • Blood Sampling: Blood samples are collected at multiple time points over a period of up to 216 hours post-ingestion.

  • Sample Preparation:

    • Plasma is separated from whole blood by centrifugation.

    • Lipoprotein fractions (TRL, LDL, HDL) can be isolated by ultracentrifugation.

    • Phylloquinone is extracted from plasma or lipoprotein fractions using a solvent like hexane.

    • The extract is purified using solid-phase extraction (SPE).

  • Analytical Determination:

    • High-Performance Liquid Chromatography (HPLC): The purified extract is analyzed by reverse-phase HPLC to separate phylloquinone from other compounds.

    • Gas Chromatography/Mass Spectrometry (GC/MS): The abundance of deuterated and endogenous phylloquinone is determined by GC/MS. This allows for the calculation of enrichment and concentration of the labeled compound.

Protocol 2: Tissue-Specific Conversion of Deuterium-Labeled Phylloquinone to Menaquinone-4 (MK-4)

Objective: To investigate the conversion of dietary phylloquinone to MK-4 in various tissues.

Methodology:

  • Animal Model: Fischer 344 rats are commonly used. The animals are typically fed a Vitamin K-deficient diet for a period to deplete endogenous stores.

  • Administration of Labeled Phylloquinone: The rats are then fed a diet containing a known amount of deuterium-labeled phylloquinone.

  • Tissue Collection: At specified time points, the animals are euthanized, and various tissues (e.g., brain, testes, liver, kidney, fat) are collected.

  • Sample Preparation:

    • Tissues are homogenized.

    • Lipids, including Vitamin K, are extracted from the homogenates using organic solvents.

    • The extract is purified to isolate phylloquinone and menaquinones.

  • Analytical Determination:

    • LC-MS/MS: The concentrations of labeled and unlabeled phylloquinone and MK-4 in the tissue extracts are quantified using liquid chromatography-tandem mass spectrometry. This allows for the determination of the extent of conversion of the labeled phylloquinone to labeled MK-4 in each tissue.

Signaling Pathways and Experimental Workflows

Vitamin K Cycle

The vitamin K cycle is a critical pathway for the post-translational modification of vitamin K-dependent proteins, which is essential for their biological activity. This cycle involves the reduction of vitamin K quinone to its active hydroquinone (B1673460) form, which is then oxidized to vitamin K epoxide during the carboxylation of glutamate (B1630785) residues. The epoxide is subsequently recycled back to the quinone form.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 Carboxylation VK_quinone Vitamin K (Quinone) VK_hydroquinone Vitamin K (Hydroquinone) VK_quinone->VK_hydroquinone VKORC1 / NQO1 VK_epoxide Vitamin K 2,3-Epoxide VK_hydroquinone->VK_epoxide γ-Glutamyl Carboxylase (GGCX) Glutamate Glutamate (Glu) VK_hydroquinone->Glutamate VK_epoxide->VK_quinone VKORC1 Carboxyglutamate γ-Carboxyglutamate (Gla) Glutamate->Carboxyglutamate CO2, O2

Caption: The Vitamin K Cycle, essential for protein carboxylation.

Conversion of Phylloquinone (PK) to Menaquinone-4 (MK-4)

Dietary phylloquinone can be converted to menaquinone-4 in various tissues. This process involves the removal of the phytyl side chain from phylloquinone to form menadione, which then serves as a precursor for the synthesis of MK-4.

PK_to_MK4_Conversion cluster_0 PK to MK-4 Conversion Pathway PK Phylloquinone (PK) (Deuterium-Labeled) Menadione Menadione (MD) (Intermediate) PK->Menadione Side-chain removal MK4 Menaquinone-4 (MK-4) (Deuterium-Labeled) Menadione->MK4 UBIAD1 (Prenyltransferase) GGDP Geranylgeranyl Diphosphate (GGDP) GGDP->Menadione

Caption: Conversion pathway of Phylloquinone to Menaquinone-4.

Experimental Workflow for Deuterium-Labeled Vitamin K1 Analysis

The following diagram illustrates a typical workflow for the analysis of deuterium-labeled Vitamin K1 in biological samples.

Experimental_Workflow cluster_0 Analytical Workflow Sample Biological Sample (Plasma, Tissue) Extraction Lipid Extraction Sample->Extraction Purification Solid-Phase Extraction (SPE) Extraction->Purification Analysis LC-MS/MS or GC/MS Analysis Purification->Analysis Data Data Acquisition & Quantification Analysis->Data

References

The Use of Vitamin K1-d3 as a Metabolic Tracer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of deuterium-labeled Vitamin K1 (phylloquinone-d3), a stable isotope tracer, in metabolic research. It covers the core principles, experimental workflows, analytical methodologies, and data interpretation for professionals engaged in nutritional science, pharmacology, and drug development. The use of stable isotope tracers like Vitamin K1-d3 offers a powerful and safe alternative to radioactive isotopes for studying the absorption, distribution, metabolism, and excretion (ADME) of this essential nutrient.

Core Principles of this compound Tracing

Stable isotope tracing utilizes compounds enriched with non-radioactive isotopes, such as deuterium (B1214612) (²H or D). This compound is a form of phylloquinone where three hydrogen atoms have been replaced by deuterium atoms. This modification increases the mass of the molecule without significantly altering its chemical properties or biological activity.

The key principle lies in the ability to differentiate the exogenous tracer (this compound) from the endogenous, unlabeled Vitamin K1 already present in the body. This distinction is achieved using mass spectrometry (MS), which separates molecules based on their mass-to-charge ratio. By administering a known dose of this compound and subsequently measuring its concentration, along with its metabolites, in biological samples (e.g., plasma, tissues, urine), researchers can precisely track its metabolic fate.

The Vitamin K Metabolic Pathway

Vitamin K is essential for the post-translational modification of specific proteins, a process known as γ-carboxylation. This modification is critical for the function of proteins involved in blood coagulation and bone metabolism. The metabolic pathway, known as the Vitamin K cycle, occurs in the endoplasmic reticulum. This compound participates in this cycle identically to its unlabeled counterpart.

The central process is the conversion of glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins to γ-carboxyglutamate (Gla) residues. This reaction is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX), which requires the reduced form of vitamin K (hydroquinone, KH₂) as a cofactor.[1][2][3] During this process, KH₂ is oxidized to vitamin K epoxide (KO).[1] The enzyme vitamin K epoxide reductase (VKOR) then reduces KO back to the quinone form of vitamin K, which is subsequently reduced again to KH₂, completing the cycle and allowing the vitamin to be recycled.[1]

Vitamin_K_Cycle Diagram of the Vitamin K cycle showing the role of Vitamin K1 as a cofactor for the γ-glutamyl carboxylase (GGCX) enzyme. cluster_0 Vitamin K Cycle cluster_1 γ-Carboxylation K1_quinone Vitamin K1 Quinone (Tracer: K1-d3) K1_hydroquinone Vitamin K1 Hydroquinone (KH₂) (Active Form) K1_quinone->K1_hydroquinone VKOR / Reductase K1_epoxide Vitamin K Epoxide (KO) K1_hydroquinone->K1_epoxide GGCX Glu Protein-bound Glutamate (Glu) K1_hydroquinone->Glu K1_epoxide->K1_quinone VKOR Gla γ-Carboxyglutamate (Gla) Glu->Gla CO2 CO₂ CO2->Glu O2 O₂ O2->Glu

Caption: The Vitamin K cycle and its role in protein carboxylation.

Experimental Design and Workflow

A typical metabolic tracer study using this compound involves several key stages, from administration to data analysis. The workflow ensures that the tracer can be accurately quantified and its kinetics modeled.

Experimental_Workflow cluster_study_design Phase 1: Study Design & Administration cluster_sampling Phase 2: Sample Collection cluster_analysis Phase 3: Analysis Tracer_Admin Administer this compound (Oral or IV) Blood_Sampling Serial Blood Sampling (Timed Intervals) Tracer_Admin->Blood_Sampling Tissue_Harvest Tissue Harvesting (Animal Models) Tracer_Admin->Tissue_Harvest Urine_Feces Urine/Feces Collection (Excretion Studies) Tracer_Admin->Urine_Feces Dosing Define Dosage & Vehicle (e.g., food matrix) Dosing->Tracer_Admin Subjects Select Subjects (Human or Animal Model) Subjects->Dosing Sample_Prep Sample Preparation (Extraction & Purification) Blood_Sampling->Sample_Prep Tissue_Harvest->Sample_Prep Urine_Feces->Sample_Prep LCMS LC-MS/MS Analysis (Quantification of K1 & K1-d3) Sample_Prep->LCMS Data_Analysis Pharmacokinetic Modeling & Data Interpretation LCMS->Data_Analysis

Caption: General experimental workflow for a this compound tracer study.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in peer-reviewed studies.

Protocol 1: Human Pharmacokinetic Study (Oral Administration)

  • Subject Preparation: Healthy volunteers are typically asked to fast overnight before the study. A baseline blood sample is collected.

  • Tracer Administration: A single bolus dose of this compound is administered. This can be a pure form in a capsule or incorporated into a food matrix, such as deuterium-labeled vegetables (e.g., collard greens), to study bioavailability from food. The dose is typically accompanied by a meal containing a standardized amount of fat to promote absorption.

  • Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) at specific time points post-administration. A typical schedule includes samples at 0, 2, 4, 6, 8, 10, 12, 24, 48, and 72 hours.

  • Plasma Separation: Plasma is immediately separated by centrifugation at low temperature (e.g., 2,500 x g for 10 minutes at 4°C) and stored at -80°C, protected from light, until analysis.

Protocol 2: Sample Preparation and LC-MS/MS Analysis

  • Internal Standard: An internal standard (e.g., a different isotopologue like ¹³C₆-Vitamin K1 or a structural analog) is added to a known volume of plasma to correct for extraction losses.

  • Liquid-Liquid Extraction (LLE):

    • Proteins are precipitated by adding a solvent like ethanol.

    • Vitamin K is extracted from the plasma using a nonpolar solvent such as n-hexane. The mixture is vortexed and then centrifuged to separate the layers.

    • The upper organic layer containing the lipids and Vitamin K is transferred to a clean tube.

  • Purification (Optional but Recommended): Solid-Phase Extraction (SPE) can be used to further purify the sample and remove interfering lipids.

  • Solvent Evaporation and Reconstitution: The hexane (B92381) is evaporated under a gentle stream of nitrogen. The dried extract is then reconstituted in a small volume of a solvent compatible with the LC-MS/MS system (e.g., methanol (B129727)/water).

  • LC-MS/MS Analysis:

    • Chromatography: The reconstituted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system, typically with a C18 reversed-phase column. A gradient of mobile phases (e.g., methanol and water with modifiers like ammonium (B1175870) formate) is used to separate Vitamin K1 from other compounds.

    • Mass Spectrometry: The eluent from the HPLC is directed into a tandem quadrupole mass spectrometer. The instrument is set to monitor specific mass-to-charge (m/z) transitions for both endogenous Vitamin K1 and the this compound tracer, allowing for their simultaneous and specific quantification.

Quantitative Data and Applications

This compound tracer studies provide valuable quantitative data on the vitamin's pharmacokinetics and bioavailability.

Pharmacokinetic Parameters

By measuring the plasma concentration of the tracer over time, key pharmacokinetic parameters can be calculated. These parameters help describe the absorption, distribution, and elimination of the vitamin.

ParameterDescriptionExample Value (Oral Dose)Citation
Tmax Time to reach maximum plasma concentration.6 - 10 hours
Cmax Maximum plasma concentration observed.~2.1 nmol/L (from 156 nmol dose in kale)
t1/2 (plasma) Half-life; time for plasma concentration to decrease by 50%.~8.8 hours (initial phase)
t1/2 (IV) Half-life after intravenous administration.0.22 h (initial) and 2.66 h (terminal)
AUC Area Under the Curve; total drug exposure over time.Varies significantly with genotype and sex.
Bioavailability (F) The fraction of the oral dose that reaches systemic circulation.~13% (from capsule); ~4.7% (from kale)

Note: Values can vary significantly based on the dose, administration vehicle (pure vs. food), subject genetics, and fat content of the accompanying meal.

Tissue Distribution

While challenging in humans, animal models provide insight into tissue distribution. Studies in rats have shown that after administration of phylloquinone, it is distributed to various tissues, with the highest levels found in the liver, heart, and bone. A significant finding from these studies is the tissue-specific conversion of dietary Vitamin K1 into menaquinone-4 (MK-4), another active form of vitamin K. MK-4 levels were found to be particularly high in the brain and pancreas.

Tissue (Rat)Primary Vitamin K Form(s) DetectedKey FindingCitation
Liver Phylloquinone (K1), Menaquinones (MK-6 to MK-9)Primary storage and metabolic site for dietary K1.
Heart Phylloquinone (K1)Accumulates K1 relative to plasma levels.
Bone Phylloquinone (K1), Menaquinone-4 (MK-4)High accumulation of K1.
Brain Menaquinone-4 (MK-4)MK-4 levels exceed K1, suggesting local synthesis from K1.
Pancreas Menaquinone-4 (MK-4)Very high levels of MK-4, exceeding K1.

Conclusion

The use of this compound as a metabolic tracer is a sophisticated and powerful technique for elucidating the complex pharmacokinetics of this vital nutrient. By enabling the precise differentiation of exogenous and endogenous pools, these studies provide critical data for determining dietary requirements, understanding nutrient-drug interactions, and developing therapeutic strategies. The combination of stable isotope labeling with advanced analytical methods like LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for metabolic research in this field.

References

The Advent and Application of Deuterated Vitamin K Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its heavier isotope, deuterium (B1214612), has emerged as a valuable tool in pharmaceutical research, offering the potential to modulate the pharmacokinetic and metabolic profiles of bioactive molecules. In the realm of vitamin K research, deuterated analogs have become instrumental in elucidating the complex metabolic pathways, absorption, and tissue distribution of this essential fat-soluble vitamin. This technical guide provides a comprehensive overview of the discovery, history, and application of deuterated vitamin K analogs, with a focus on their synthesis, analytical methodologies, and impact on our understanding of vitamin K biology.

Introduction: The Dawn of a Heavier Vitamin K

The story of deuterated vitamin K analogs is rooted in the broader field of isotopic labeling, a technique used to trace the journey of molecules through biological systems. While the initial synthesis of vitamin K1 was reported independently by several laboratories in 1939, the purposeful incorporation of deuterium into the vitamin K structure came much later. A significant publication in 2002 by Payne and Abell detailed the synthesis of a deuterated analog of vitamin K, where a terminal carboxylic acid was incorporated to allow for protein coupling.[1] This marked a key moment in the application of isotopic labeling to vitamin K research, paving the way for a deeper understanding of its in vivo fate.

The primary impetus for developing deuterated vitamin K analogs was to create stable, non-radioactive tracers for metabolic studies in humans.[2] This approach allows researchers to distinguish exogenously administered vitamin K from endogenous pools, providing a clear picture of its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The use of deuterated vitamin K analogs has generated a wealth of quantitative data, enabling precise measurements of pharmacokinetic parameters and bioavailability. The following tables summarize key findings from various studies.

Table 1: Pharmacokinetic Parameters of Deuterated Phylloquinone (Vitamin K1) in Humans
ParameterValueStudy PopulationAdministrationReference
Peak Plasma Concentration (Cmax)10.51 ± 4.38 to 8.30 ± 4.64 nmol/L5 men (26-71 years)Single bolus of 100g deuterated collard greens[3]
Time to Peak Concentration (Tmax)6 to 9 hours5 men (26-71 years)Single bolus of 100g deuterated collard greens[3]
Elimination Half-life (t1/2)22.8 hours (n=3)5 men (26-71 years)Single bolus of 100g deuterated collard greens[3]
Plasma Enrichment88% (plasma), 89% (TRL fraction) at 6 hours5 men (26-71 years)Single bolus of 100g deuterated collard greens[3]
Absorption of oral dose13 ± 9%10 subjects (22-31 years)Capsule containing 4 µg of ring-D4 vitamin K1[4]
Table 2: Comparative Bioavailability of Menaquinone-4 (MK-4) and Menaquinone-7 (B21479) (MK-7)
Vitamin K AnalogPeak Serum Level (after single dose)Detectability in Serum (after single dose)Effect of Consecutive Administration on Serum LevelsReference
Menaquinone-4 (MK-4)Not detectableNot detectable at any time pointDid not increase serum MK-4 levels[3][5][6]
Menaquinone-7 (MK-7)Reached at 6 hoursDetected up to 48 hoursSignificantly increased serum MK-7 levels[3][5][6]
Table 3: Tissue Distribution of Deuterated Phylloquinone (d4-PK) and its Conversion to Deuterated Menaquinone-4 (d4-MK-4) in Rats
TissueTotal Vitamin K (pmol/g) in α-T injected ratsd4-MK-4 (pmol/g) in α-T injected ratsReference
Brain10.3 ± 0.55.8 ± 0.5[7]
Liver21-30-[7]
Heart28-50-[7]

Key Signaling Pathways and Experimental Workflows

The study of deuterated vitamin K analogs is intrinsically linked to the vitamin K cycle, a fundamental pathway for the activation of vitamin K-dependent proteins.

The Vitamin K Cycle

The vitamin K cycle is a salvage pathway that allows for the repeated use of vitamin K. The reduced form of vitamin K, hydroquinone (B1673460), is a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (B1630785) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This carboxylation is essential for their biological activity, particularly in blood coagulation and bone metabolism. During this reaction, vitamin K hydroquinone is oxidized to vitamin K epoxide. The enzyme vitamin K epoxide reductase (VKOR) then reduces the epoxide back to the quinone form, which is subsequently reduced to the active hydroquinone, thus completing the cycle.

Vitamin_K_Cycle cluster_0 Vitamin K Cycle cluster_1 γ-Glutamyl Carboxylation Vitamin K (Quinone) Vitamin K (Quinone) Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K (Quinone)->Vitamin K Hydroquinone (KH2) VKOR / Reductase Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) GGCX (Carboxylation) Glutamate (Glu) Glutamate (Glu) Vitamin K Hydroquinone (KH2)->Glutamate (Glu) Vitamin K Epoxide (KO)->Vitamin K (Quinone) VKOR γ-Carboxyglutamate (Gla) γ-Carboxyglutamate (Gla) Glutamate (Glu)->γ-Carboxyglutamate (Gla) CO2

Caption: The Vitamin K Cycle and γ-Glutamyl Carboxylation.

Experimental Workflow for Studying Deuterated Vitamin K Analogs

The use of deuterated vitamin K analogs in research typically follows a structured workflow, from administration to analysis. This allows for the precise tracing of the analog's metabolic fate.

Experimental_Workflow Administration of Deuterated Vitamin K Analog Administration of Deuterated Vitamin K Analog Biological Sample Collection (Blood, Urine, Tissue) Biological Sample Collection (Blood, Urine, Tissue) Administration of Deuterated Vitamin K Analog->Biological Sample Collection (Blood, Urine, Tissue) Extraction of Vitamin K Analogs Extraction of Vitamin K Analogs Biological Sample Collection (Blood, Urine, Tissue)->Extraction of Vitamin K Analogs Purification and Separation (HPLC) Purification and Separation (HPLC) Extraction of Vitamin K Analogs->Purification and Separation (HPLC) Isotopic Analysis (GC/MS or LC-MS/MS) Isotopic Analysis (GC/MS or LC-MS/MS) Purification and Separation (HPLC)->Isotopic Analysis (GC/MS or LC-MS/MS) Data Analysis and Pharmacokinetic Modeling Data Analysis and Pharmacokinetic Modeling Isotopic Analysis (GC/MS or LC-MS/MS)->Data Analysis and Pharmacokinetic Modeling

Caption: General experimental workflow for in vivo studies.

Detailed Experimental Protocols

The following sections provide an overview of the methodologies commonly employed in the study of deuterated vitamin K analogs, based on published literature.

Synthesis of Deuterated Vitamin K Analogs

The synthesis of deuterated vitamin K analogs typically involves the introduction of deuterium atoms into the naphthoquinone ring or the phytyl side chain. One common method involves the use of deuterated starting materials in a multi-step synthesis. For example, broccoli has been grown hydroponically using deuterium oxide to intrinsically label phylloquinone.[2]

A general synthetic scheme for a deuterated vitamin K analog with a modified side chain, as described by Payne and Abell in 2002, involves the reductive methylation of menadione (B1676200) followed by coupling with a deuterated side chain containing a terminal functional group.[1]

Illustrative Synthesis Steps (Conceptual):

  • Reductive Methylation of Menadione: Menadione is treated with a reducing agent (e.g., sodium dithionite) and a methylating agent (e.g., dimethyl sulfate) to produce 2-methyl-1,4-dimethoxynaphthalene.

  • Synthesis of a Deuterated Side Chain: A phytyl bromide analog with deuterium atoms at specific positions and a terminal functional group (e.g., a carboxylic acid) is synthesized.

  • Coupling Reaction: The protected naphthoquinone derivative is coupled with the deuterated side chain using a suitable coupling agent (e.g., a Grignard reagent or an organolithium reagent).

  • Deprotection and Oxidation: The protecting groups are removed, and the hydroquinone is oxidized to the final deuterated naphthoquinone analog.

Sample Preparation and Extraction

The extraction of lipophilic vitamin K analogs from biological matrices requires robust procedures to ensure high recovery and minimize interference.

Protocol for Extraction from Plasma/Serum: [8][9][10]

  • Internal Standard Addition: A known amount of a deuterated internal standard (e.g., d7-phylloquinone) is added to the plasma or serum sample.

  • Protein Precipitation: Proteins are precipitated by adding a solvent such as ethanol (B145695) or methanol (B129727).

  • Liquid-Liquid Extraction: The vitamin K analogs are extracted from the aqueous phase into an organic solvent, typically hexane (B92381) or a mixture of hexane and isopropanol (B130326). The mixture is vortexed and centrifuged to separate the layers.

  • Evaporation: The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.

  • Reconstitution: The dried extract is reconstituted in a small volume of a suitable solvent (e.g., methanol/ethanol) for analysis.

Chromatographic Separation and Mass Spectrometric Analysis

High-performance liquid chromatography (HPLC) is used to separate the vitamin K analogs from other components in the extract. Gas chromatography-mass spectrometry (GC/MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is then used for detection and quantification.

HPLC Conditions (General): [2][8][11]

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of methanol and isopropanol in water is often used.

  • Detection: UV or fluorescence detection can be used for initial characterization, but mass spectrometry is required for isotopic analysis.

GC/MS Analysis Protocol: [2][12]

  • Derivatization (Optional): In some methods, the vitamin K analogs are derivatized to improve their volatility and chromatographic properties.

  • Injection: The sample is injected into the GC.

  • Separation: The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Ionization: The separated components are ionized in the mass spectrometer. Negative chemical ionization is a common mode.

  • Mass Analysis: The mass-to-charge ratio of the ions is measured, allowing for the differentiation between the deuterated and non-deuterated analogs.

  • Quantification: The abundance of the specific ions corresponding to the deuterated and non-deuterated vitamin K is measured and compared to the internal standard to determine the concentration.

LC-MS/MS Analysis Protocol: [9][10]

  • Chromatographic Separation: The sample is injected into the LC system for separation as described above.

  • Ionization: The eluent from the LC is introduced into the mass spectrometer, where the vitamin K analogs are ionized, typically using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).

  • Tandem Mass Spectrometry: The precursor ions of the deuterated and non-deuterated analogs are selected and fragmented. The resulting product ions are then detected. This process, known as multiple reaction monitoring (MRM), provides high specificity and sensitivity.

  • Quantification: The peak areas of the specific MRM transitions for the deuterated and non-deuterated analogs are used for quantification against a calibration curve.

Conclusion

The development and application of deuterated vitamin K analogs have been pivotal in advancing our understanding of vitamin K metabolism and function. These stable isotope tracers have enabled researchers to conduct sophisticated pharmacokinetic and bioavailability studies in humans with a high degree of precision and safety. The methodologies for their synthesis and analysis are well-established, providing a robust platform for future investigations into the nuanced roles of different vitamin K forms in health and disease. As drug development continues to embrace the "deuterium switch" strategy, the insights gained from studies of deuterated vitamin K analogs will undoubtedly inform the design of novel therapeutics with improved metabolic profiles.

References

An In-depth Technical Guide to the Stability and Storage of Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of Vitamin K1-d3 (phylloquinone-d3), including its degradation pathways, recommended storage conditions, and analytical methodologies for stability assessment. The stability of this compound is considered analogous to that of its non-deuterated counterpart, Vitamin K1, as the deuterium (B1214612) labeling is unlikely to significantly affect its chemical stability under typical degradation conditions. Therefore, this guide draws upon the extensive research available for Vitamin K1.

Chemical Properties and Stability Profile

Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism. Its structure, featuring a 2-methyl-1,4-naphthoquinone ring and a phytyl side chain, is susceptible to degradation by light, heat, and oxidizing agents. It is practically insoluble in water, slightly soluble in ethanol, and freely soluble in non-polar organic solvents. The stability of Vitamin K1 is a critical consideration in the development of pharmaceutical formulations and for ensuring its efficacy and safety.

Impact of Environmental Factors
  • Light: Vitamin K1 is highly sensitive to light, particularly UV radiation. Exposure to light can lead to photodegradation, resulting in the loss of biological activity. Therefore, it is crucial to protect this compound from light at all times during storage and handling.

  • Temperature: Elevated temperatures can accelerate the degradation of Vitamin K1. While it is relatively stable at room temperature for short periods, long-term storage should be at refrigerated or frozen temperatures to minimize degradation.

  • pH: The stability of Vitamin K1 in aqueous solutions is pH-dependent. It has been found to be most stable at a pH of 6.2.[1]

  • Oxygen: As a quinone derivative, Vitamin K1 is susceptible to oxidation. The primary oxidative degradation product is Vitamin K1 2,3-epoxide. Contact with atmospheric oxygen should be minimized, especially for solutions and formulations.

Degradation Pathways

The degradation of Vitamin K1 primarily occurs through photodegradation and oxidation.

Photodegradation

Upon exposure to light, Vitamin K1 undergoes degradation, which has been reported to follow first-order kinetics.[2] The degradation pathway involves the cleavage of the phytyl side chain from the naphthoquinone ring.

Photodegradation_Pathway VitaminK1 This compound (Phylloquinone-d3) PhotodegradationProduct Degradation Product (e.g., 2-methyl-1,4-naphthoquinone) VitaminK1->PhotodegradationProduct Light (UV)

Oxidative Degradation

Oxidation of the naphthoquinone ring is a significant degradation pathway for Vitamin K1. The primary product of this oxidation is Vitamin K1 2,3-epoxide. This process is part of the metabolic cycle of Vitamin K in vivo but is considered degradation in a pharmaceutical context.

Oxidative_Degradation_Pathway VitaminK1 This compound (Phylloquinone-d3) Epoxide This compound 2,3-epoxide VitaminK1->Epoxide Oxidation

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of Vitamin K1 under various conditions.

Table 1: Stability of Vitamin K1 in Solution
Formulation/SolventConcentrationStorage ConditionsDurationRemaining (%)Reference
Sterile Water for Injection1 mg/mLRefrigerated (4.9°C to 5.4°C), Amber Plastic Syringes21 days>90%[3]
Sterile Water for Injection1 mg/mLRefrigerated, Amber Glass Bottle105 days>90%[4][5]
SerumNot specifiedRefrigerated (2-8°C)7 days~83.2%
SerumNot specifiedFrozen (-20°C)3 months>99%
Table 2: Photodegradation Kinetics of Vitamin K1 in Cyclohexane
Initial Concentration (mol L⁻¹)Rate Constant (k) (s⁻¹)Half-life (t½) (s)
4.4 x 10⁻⁵1.15 x 10⁻⁴6027
8.8 x 10⁻⁵1.38 x 10⁻⁴5022
13.2 x 10⁻⁵1.61 x 10⁻⁴4305
Data derived from a study on the photodegradation of phylloquinone, which was found to follow first-order kinetics.

Recommended Storage and Handling Conditions

To ensure the stability of this compound, the following storage and handling procedures are recommended:

  • Storage Temperature: For long-term storage, this compound should be stored in a freezer at -20°C or below. For short-term storage, refrigeration at 2-8°C is acceptable.

  • Protection from Light: this compound is highly photosensitive and must be protected from light at all times. Use amber vials or wrap containers in aluminum foil. All handling procedures should be performed under low-light conditions.

  • Inert Atmosphere: For solutions and formulations, particularly those intended for long-term storage, it is advisable to purge the container with an inert gas such as nitrogen or argon to minimize oxidative degradation.

  • Material Compatibility: Store in well-sealed, non-reactive containers such as glass or appropriate plasticware.

Experimental Protocols

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for accurately quantifying this compound in the presence of its degradation products.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Injection Inject into HPLC Reconstitution->Injection Separation Reversed-Phase C18 Column Injection->Separation Detection UV or Fluorescence Detector Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify Peaks Chromatogram->Quantification

Protocol:

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of methanol (B129727), acetonitrile, and a suitable buffer. For example, a mobile phase consisting of methanol, acetonitrile, and a zinc chloride/sodium acetate/acetic acid solution can be used for post-column reduction and fluorescence detection.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at approximately 248 nm or fluorescence detection (excitation ~246 nm, emission ~430 nm) after post-column reduction with zinc powder.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

  • Sample Preparation:

    • Solid Samples: Dissolve in a suitable organic solvent (e.g., ethanol, hexane) and dilute with the mobile phase.

    • Liquid Formulations (e.g., injections, oral solutions): Dilute with a suitable solvent to an appropriate concentration. For emulsions, an extraction step may be necessary.

    • Biological Matrices (e.g., serum, plasma): Perform a liquid-liquid extraction (e.g., with hexane) or solid-phase extraction to isolate the analyte and remove interfering substances.

  • Validation:

    • The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness. The ability to separate this compound from its known degradation products (e.g., Vitamin K1 2,3-epoxide) and potential formulation excipients must be demonstrated.

Forced Degradation Studies Protocol

Forced degradation studies are performed to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.

General Procedure:

Prepare solutions of this compound in a suitable solvent (e.g., methanol or ethanol) at a known concentration. Expose the solutions to the stress conditions outlined below. Samples should be analyzed by a validated stability-indicating HPLC method at various time points. A control sample protected from the stress condition should be analyzed concurrently.

  • Acidic Hydrolysis:

    • Add an equal volume of 0.1 M HCl to the sample solution.

    • Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., up to 48 hours).

    • Neutralize the solution before HPLC analysis.

  • Basic Hydrolysis:

    • Add an equal volume of 0.1 M NaOH to the sample solution.

    • Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Add an equal volume of 3% hydrogen peroxide to the sample solution.

    • Incubate at room temperature for a specified period.

  • Thermal Degradation:

    • Store the sample solution or solid material in a temperature-controlled oven at an elevated temperature (e.g., 80°C).

    • Analyze at various time points.

  • Photostability:

    • Expose the sample solution or solid material to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

By following this comprehensive guide, researchers, scientists, and drug development professionals can ensure the proper handling, storage, and analysis of this compound, thereby maintaining its integrity and ensuring the reliability of experimental results.

References

A Technical Guide to Commercial Sources and Laboratory Applications of Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial sources of Vitamin K1-d3 for laboratory use. It is designed to assist researchers, scientists, and drug development professionals in sourcing this critical analytical standard and effectively incorporating it into their experimental workflows. This guide includes a comparative summary of commercially available this compound, detailed experimental protocols for its use, and visualizations of the key biological pathways involving Vitamin K1.

Commercial Availability of Isotopically Labeled Vitamin K1

This compound and other isotopically labeled analogs of Vitamin K1 are essential for accurate quantification of phylloquinone in biological matrices using mass spectrometry-based methods. Several reputable suppliers offer these compounds for research purposes. The following table summarizes the available products from leading commercial vendors.

SupplierProduct NameCatalog NumberIsotopic LabelFormPurityAdditional Notes
MedChemExpressThis compoundHY-N0684S4d3--Deuterium-labeled Vitamin K1.
Vitamin K1-d4-d4--Deuterium-labeled Vitamin K1.
Vitamin K1-d7HY-N0684Sd7Oil>99% deuterated forms (d1-d7)Also known as Phylloquinone-d7.
Cayman ChemicalVitamin K1-d729992d7An oil>99% deuterated forms (d1-d7)Intended for use as an internal standard for GC- or LC-MS.[1]
Sigma-AldrichVitamin K1-d7705470d7-99 atom % D, 97% (CP Sum of E & Z Isomers)Synonym: Phylloquinone-d7.
Vitamin K1-¹³C₆809888¹³C₆-≥99 atom % ¹³C, ≥98% (CP)-
Cambridge Isotope LaboratoriesVITAMIN K3 (MENADIONE) (D8, 98%)-d8-97%A related compound, not Vitamin K1.

The Role of Vitamin K1 in Biological Systems

Vitamin K1 is a fat-soluble vitamin crucial for the post-translational modification of specific proteins required for blood coagulation and calcium regulation in bones and other tissues[2]. Its primary function is as a cofactor for the enzyme gamma-glutamyl carboxylase[2][3]. This enzyme catalyzes the carboxylation of glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins to form gamma-carboxyglutamate (B555490) (Gla)[2]. These Gla residues are essential for the calcium-binding capacity of these proteins, which is critical for their biological activity.

The Vitamin K Cycle and Gamma-Carboxylation

The activation of vitamin K-dependent proteins occurs through a cyclic process within the cell known as the Vitamin K cycle. This cycle involves the interconversion of different forms of vitamin K and is tightly linked to the gamma-carboxylation of target proteins.

Vitamin K Cycle and Gamma-Carboxylation cluster_inputs Inputs VK_quinone Vitamin K (Quinone) VKORC1_1 VKORC1 VK_quinone->VKORC1_1 Reduction VKH2 Vitamin K Hydroquinone (KH2) (Reduced Form) GGCX γ-Glutamyl Carboxylase (GGCX) VKH2->GGCX VK_epoxide Vitamin K 2,3-Epoxide (KO) VKORC1_2 VKORC1 VK_epoxide->VKORC1_2 Reduction VKORC1_1->VKH2 VKORC1_2->VK_quinone GGCX->VK_epoxide Oxidation Protein_Gla Protein-Gla (Active) GGCX->Protein_Gla Protein_Glu Protein-Glu Protein_Glu->GGCX O2 O₂ O2->GGCX CO2 CO₂ CO2->GGCX Warfarin Warfarin Warfarin->VKORC1_1 Inhibition Warfarin->VKORC1_2 Inhibition Blood Coagulation Cascade XII Factor XII XIIa Factor XIIa XII->XIIa XI Factor XI XIIa->XI XIa Factor XIa XI->XIa IX Factor IX (Vitamin K-dependent) XIa->IX IXa Factor IXa IX->IXa X Factor X (Vitamin K-dependent) IXa->X TissueFactor Tissue Factor VIIa Factor VIIa TissueFactor->VIIa VII Factor VII (Vitamin K-dependent) VII->VIIa VIIa->X Xa Factor Xa X->Xa Prothrombin Prothrombin (II) (Vitamin K-dependent) Xa->Prothrombin Thrombin Thrombin (IIa) Prothrombin->Thrombin Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen XIII Factor XIII Thrombin->XIII Fibrin Fibrin (Ia) Fibrinogen->Fibrin CrosslinkedFibrin Cross-linked Fibrin Clot Fibrin->CrosslinkedFibrin XIIIa XIIIa Factor XIIIa XIII->XIIIa LC-MS/MS Workflow for Vitamin K1 Quantification Start Start: Serum Sample Spike Spike with this compound (Internal Standard) Start->Spike Deprotein Protein Precipitation (e.g., with Ethanol) Spike->Deprotein LLE Liquid-Liquid Extraction (e.g., with Hexane) Deprotein->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution in Injection Solvent Evap->Recon LCMS LC-MS/MS Analysis Recon->LCMS Data Data Analysis: Quantification using Calibration Curve LCMS->Data End End: Vitamin K1 Concentration Data->End

References

Methodological & Application

Application Note: Quantitative Analysis of Phylloquinone (Vitamin K1) in Human Serum using Vitamin K1-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantitative analysis of phylloquinone (Vitamin K1) in human serum. The methodology utilizes a stable isotope-labeled internal standard, Vitamin K1-d3, to ensure accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. The protocol employs a straightforward sample preparation procedure followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is highly suitable for clinical research, nutritional studies, and drug development applications requiring reliable quantification of Vitamin K1.

Introduction

Phylloquinone, the primary dietary form of Vitamin K, is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] Accurate quantification of phylloquinone in biological matrices is crucial for assessing nutritional status and for various clinical research applications. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity compared to traditional methods like HPLC with fluorescence or UV detection.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for achieving reliable quantitative results by compensating for potential analytical variability.[4] This application note provides a detailed protocol for the extraction and quantification of phylloquinone in human serum using this compound and LC-MS/MS.

Principle of the Method

The method involves the addition of a known amount of this compound internal standard to serum samples. Proteins are then precipitated, and the analytes are extracted using a liquid-liquid extraction procedure. The extract is then concentrated and injected into an LC-MS/MS system. Chromatographic separation of phylloquinone and the internal standard is achieved on a C18 reversed-phase column. Detection and quantification are performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of phylloquinone in the sample against a calibration curve.

Materials and Reagents

  • Phylloquinone (Vitamin K1) standard

  • This compound internal standard

  • LC-MS/MS grade methanol (B129727), acetonitrile, isopropanol, and water

  • Formic acid

  • Ammonium formate

  • Human serum (for calibration curve and quality controls)

  • Hexane

  • Ethyl acetate (B1210297)

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve phylloquinone and this compound in methanol to prepare individual primary stock solutions.

  • Working Standard Solutions: Serially dilute the primary stock solutions with methanol to prepare a series of working standard solutions for creating the calibration curve.

  • Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to prepare the internal standard spiking solution.

Sample Preparation
  • To 200 µL of serum sample, calibrator, or quality control, add 20 µL of the 100 ng/mL this compound internal standard spiking solution and vortex briefly.

  • Add 500 µL of ice-cold methanol to precipitate proteins. Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Perform a liquid-liquid extraction by adding 1 mL of hexane/ethyl acetate (9:1, v/v). Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions

ParameterValue
ColumnC18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase A0.1% Formic Acid and 5mM Ammonium Formate in water
Mobile Phase B0.1% Formic Acid in methanol
Gradient80% B to 100% B over 5 minutes, hold at 100% B for 2 minutes, then re-equilibrate
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL

Mass Spectrometry Conditions

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPhylloquinone: m/z 451.4 -> 187.1; this compound: m/z 454.4 -> 190.1
Collision EnergyOptimized for specific instrument
Dwell Time100 ms

Data Presentation

The following tables summarize the quantitative performance of the method based on validation data.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (R²)
Phylloquinone0.05 - 20> 0.99

Table 2: Precision and Accuracy

Quality ControlConcentration (ng/mL)Intra-assay Precision (%CV, n=6)Inter-assay Precision (%CV, n=6)Accuracy (%)
Low0.15< 10< 1590 - 110
Medium1.5< 10< 1590 - 110
High15< 10< 1590 - 110

Table 3: Limits of Detection and Quantification

ParameterValue (ng/mL)
Limit of Detection (LOD)0.02
Lower Limit of Quantification (LLOQ)0.05

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200 µL) add_is Add this compound IS serum->add_is protein_precip Protein Precipitation (Methanol) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant lle Liquid-Liquid Extraction (Hexane/Ethyl Acetate) supernatant->lle centrifuge2 Centrifugation lle->centrifuge2 extract Collect Organic Layer centrifuge2->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution evaporate->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms quant Quantification (Peak Area Ratio) lc_ms->quant

Caption: Experimental workflow for the quantitative analysis of phylloquinone in serum.

internal_standard_logic cluster_process Analytical Process cluster_quantification Quantification Principle cluster_correction Correction for Variability sample Sample with Unknown Analyte Concentration combined Sample + IS sample->combined is Known Amount of Internal Standard (IS) is->combined extraction Sample Preparation (Extraction, etc.) combined->extraction analysis LC-MS/MS Analysis extraction->analysis loss Analyte and IS experience similar losses/variations extraction->loss ratio Measure Peak Area Ratio (Analyte / IS) analysis->ratio analysis->loss calibration Compare to Calibration Curve ratio->calibration concentration Determine Analyte Concentration calibration->concentration loss->ratio Ratio remains constant

Caption: Logical diagram illustrating the principle of internal standard calibration.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific approach for the quantitative analysis of phylloquinone in human serum. The use of the stable isotope-labeled internal standard, this compound, is essential for achieving the high accuracy and precision required for research and drug development applications. The detailed protocol and performance data presented herein can be readily adopted by laboratories for the routine analysis of this important fat-soluble vitamin.

References

Application Notes and Protocols for the Quantification of Vitamin K1 using Vitamin K1-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1][2] Accurate quantification of Vitamin K1 in biological matrices is crucial for clinical research and diagnostics.[3] However, its lipophilic nature and low endogenous concentrations present analytical challenges.[3][4][5] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a sensitive and specific method for Vitamin K1 analysis.[2][6] The use of a stable isotope-labeled internal standard, such as Vitamin K1-d3 or other deuterated forms like Vitamin K1-d7, is critical to correct for matrix effects, variations in sample preparation, and instrument response, thereby ensuring accurate and precise quantification.[1][7] This document provides detailed application notes and protocols for the analysis of Vitamin K1 using a deuterated internal standard with LC-MS/MS.

Quantitative Data Summary

The following tables summarize the quantitative performance of various LC-MS/MS methods for Vitamin K1 analysis using a deuterated internal standard.

Table 1: Linearity and Sensitivity of Vitamin K1 LC-MS/MS Methods

MatrixInternal StandardLinear Range (ng/mL)LLOQ (ng/mL)LOD (ng/mL)Reference
Human PlasmaK1-d70.10 - 100.10Not Reported[3][4]
SerumNot Specified0.1 - 10000.10.05[8]
Serum13C6-Vitamin K10.077 - 260.05Not Reported[5][9]
SerumDeuterated IS0.03 - 10.0Not ReportedNot Reported[6]
Fat-containing foodsVitamin K1-d710 - 500 ng/mL0.16 µg/kg0.05 µg/kg[7]

Table 2: Accuracy and Precision of Vitamin K1 LC-MS/MS Methods

MatrixInternal StandardQC Levels (ng/mL)Accuracy (% Recovery)Intraday Precision (%RSD)Interday Precision (%RSD)Reference
Human PlasmaK1-d70.25, 0.75, 8.00Within 10% of nominal0.207 - 7.833.39 - 5.75[4]
SerumNot SpecifiedNot SpecifiedGoodGoodNot Reported[8]
Serum13C6-Vitamin K1Low and High PoolsGood agreement with EQA≤20% CV at LLMINot Reported[9]
Human SerumDeuterated IS3 LevelsNot Reported2.3 - 10.47.4 - 12.8[6]
SpinachVitamin K1-d7Spiked Samples88.3 - 90.11.0 - 7.12.8 - 8.8[7]

Experimental Protocols

This section details representative methodologies for sample preparation and LC-MS/MS analysis of Vitamin K1.

Protocol 1: Phospholipid Removal and LC-MS/MS Analysis of Vitamin K1 in Human Plasma

This protocol is adapted from a method utilizing phospholipid removal for sample cleanup.[4]

1. Sample Preparation

  • To a 500 µL aliquot of human plasma, add 5 µL of the internal standard solution (e.g., Vitamin K1-d7 at 100 ng/mL in methanol).

  • Add 1.5 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 20 seconds at 3000 rpm.

  • Centrifuge at 4300 rpm for 10 minutes to pellet the precipitated proteins.

  • Load the supernatant onto a phospholipid removal plate (e.g., Biotage ISOLUTE PLD+).

  • Apply vacuum to collect the eluate.

  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of 15:85 water:methanol.

  • Inject 5 µL of the reconstituted sample for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC System: Waters ACQUITY UPLC or equivalent.[3]

  • Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or equivalent.[4]

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate.[3]

  • Mobile Phase B: Methanol.

  • Gradient: A suitable gradient to separate Vitamin K1 from matrix components. A typical gradient starts at 90% B, increases to 100% B, holds, and then returns to initial conditions.

  • Flow Rate: 0.4 mL/min.[3]

  • Column Temperature: 40 °C.[3]

  • Mass Spectrometer: Waters Xevo TQ-S or a comparable triple quadrupole mass spectrometer.[3]

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Vitamin K1: Q1 451.5 -> Q3 187.2[3]

    • Vitamin K1-d7 (example): Monitor the appropriate mass shift.

Protocol 2: Liquid-Liquid Extraction for Vitamin K1 Analysis in Serum

This protocol is based on a liquid-liquid extraction procedure.[8]

1. Sample Preparation

  • Pipette 500 µL of serum into a test tube.

  • Add 50 µL of the internal standard solution (e.g., this compound at an appropriate concentration).

  • Briefly vortex the sample.

  • Add 1.5 mL of ethanol (B145695) and vortex for 1 minute.

  • Add 4 mL of hexane (B92381) and vortex for an additional minute.

  • Centrifuge the tubes at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new test tube.

  • Evaporate the organic layer to dryness under a stream of nitrogen at room temperature.

  • Reconstitute the extract in 200 µL of 1:3 water:methanol.

  • Transfer the supernatant to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: Thermo Scientific Vanquish Horizon HPLC system or similar.[8]

  • Column: Accucore PFP (100 x 2.1 mm, 2.6 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid and 5mM Ammonium Formate in water.[8]

  • Mobile Phase B: 0.1% Formic Acid in methanol.[8]

  • Gradient: A gradient of approximately 4 minutes to achieve baseline separation.[8]

  • Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent.[8]

  • Ionization: Positive Electrospray Ionization (ESI).[8]

  • Analysis Mode: Scheduled Selected Reaction Monitoring (SRM).[8]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of Vitamin K1 using LC-MS/MS with an internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add this compound (Internal Standard) Sample->Add_IS Extraction Extraction (e.g., LLE, SPE) Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Ratio_Calculation->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: General workflow for Vitamin K1 analysis by LC-MS/MS.

Principle of Internal Standard Quantification

This diagram illustrates the role of the internal standard in correcting for variations during the analytical process.

G cluster_2 Quantification Analyte Vitamin K1 (Analyte) Analyte_Signal Analyte Peak Area Analyte->Analyte_Signal IS This compound (Internal Standard) IS_Signal IS Peak Area IS->IS_Signal Ratio Peak Area Ratio (Analyte/IS) Analyte_Signal->Ratio IS_Signal->Ratio Concentration Concentration Ratio->Concentration

Caption: Role of an internal standard in LC-MS/MS quantification.

References

Application Note and Protocol for the Quantification of Vitamin K1 in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 (phylloquinone) is a fat-soluble vitamin essential for the synthesis of coagulation factors and is increasingly recognized for its role in bone and cardiovascular health.[1] Accurate and precise measurement of Vitamin K1 in human plasma is crucial for assessing nutritional status, diagnosing deficiencies, and in pharmacokinetic studies during drug development.[1][2] This document provides a detailed protocol for the quantification of Vitamin K1 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method.[1][3][4] An alternative High-Performance Liquid Chromatography (HPLC) with fluorescence detection method is also briefly discussed.

Principle of the Method

This protocol utilizes a robust and sensitive LC-MS/MS method for the determination of Vitamin K1 in human plasma. The procedure involves protein precipitation to release the vitamin from its protein-bound state, followed by solid-phase extraction (SPE) for sample clean-up and concentration. The extracted Vitamin K1 is then separated from other plasma components by reversed-phase liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity.[3][5] A deuterated internal standard is used to correct for matrix effects and variations in extraction recovery and instrument response.

Materials and Reagents

  • Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (B52724) (HPLC grade), Isopropanol (HPLC grade), Hexane (HPLC grade), Water (deionized or Milli-Q)

  • Reagents: Formic acid, Ammonium (B1175870) formate

  • Standards: Vitamin K1 (phylloquinone) certified reference standard, Deuterated Vitamin K1 (e.g., Vitamin K1-d7) internal standard (IS)

  • Plasma: Human plasma (collected in EDTA or citrate (B86180) tubes)

  • Solid-Phase Extraction (SPE) Cartridges: Oasis HLB or equivalent

  • Other: Pipettes, centrifuge tubes, 96-well plates (optional), vortex mixer, centrifuge, nitrogen evaporator.

Experimental Protocol: LC-MS/MS Method

This protocol is a composite of best practices from several validated methods.[3][6][7]

Sample Preparation

Proper sample handling is critical due to the light and temperature sensitivity of Vitamin K1.[8][9]

  • Blood Collection and Plasma Separation: Collect whole blood in EDTA-containing tubes. Protect the samples from light immediately after collection. Centrifuge at approximately 1500 x g for 15 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Preparation of Standards and Quality Controls (QCs):

    • Prepare a stock solution of Vitamin K1 and the internal standard in a suitable organic solvent (e.g., methanol or ethanol).

    • Prepare a series of calibration standards by spiking known concentrations of Vitamin K1 into a surrogate matrix (e.g., charcoal-stripped human plasma or a synthetic matrix like SeraFlx BIOMATRIX).[6][10] A typical calibration range is 0.10 to 10 ng/mL.[6][7]

    • Prepare at least three levels of QC samples (low, medium, and high) in the same matrix as the calibration standards.[6][7]

Extraction Procedure

This procedure combines protein precipitation with solid-phase extraction for effective sample cleanup.[3][5]

  • Aliquoting and Spiking: In amber-colored tubes, pipette 350-500 µL of plasma sample, calibration standard, or QC. Add 5-50 µL of the internal standard solution.[3][6]

  • Protein Precipitation: Add 175 µL of ethanol (B145695) or 1.5 mL of acetonitrile to the plasma sample.[3][6] Vortex for 30 seconds to 2 minutes to precipitate proteins.[3][6]

  • Centrifugation: Centrifuge the mixture at 3500-4300 rpm for 5-10 minutes.[3][6]

  • Solid-Phase Extraction (SPE):

    • Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.

    • Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of methanol/water (1:9) containing 1% formic acid, followed by 1 mL of acetonitrile/water (8:2) with 1% formic acid.[3]

    • Elute the Vitamin K1 and internal standard with 2 mL of a methanol/isopropanol/hexane (2:1:1) mixture.[3]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40-50°C.[6] Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 15:85 water:methanol).[6]

LC-MS/MS Analysis

The following are typical instrument parameters; they should be optimized for the specific instrument being used.

  • Liquid Chromatography (LC) System:

    • Column: A reversed-phase column such as a Raptor Biphenyl or an ACE-PFP C18 column is suitable.[6][10]

    • Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[7][10]

    • Mobile Phase B: Methanol with 0.1% formic acid.[3][10]

    • Gradient Elution: A gradient is typically used to separate Vitamin K1 from matrix interferences. An example gradient is as follows:

      • 0-1 min: 20% B

      • 1-5 min: Ramp to 100% B

      • 5-12 min: Hold at 100% B

      • 12-14 min: Re-equilibrate at 20% B[3]

    • Flow Rate: 0.4 - 0.7 mL/min.[3]

    • Column Temperature: 40-50°C.[3][7]

    • Injection Volume: 5-10 µL.[6]

  • Mass Spectrometry (MS) System:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[3]

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Vitamin K1: Q1/Q3 of 451.5/187.2[7]

      • Vitamin K1-d7 (IS): Specific transition for the deuterated standard.

Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Vitamin K1 to the internal standard against the nominal concentration of the calibration standards. A weighted (1/x) linear regression is typically used.[6]

  • Quantification: Determine the concentration of Vitamin K1 in the plasma samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the QC samples should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ). The precision (%CV) of the QC samples should not exceed 15% (20% for LLOQ).

Quantitative Data Summary

The following tables summarize the performance characteristics of various published methods for Vitamin K1 measurement in human plasma.

Table 1: LC-MS/MS Method Performance

ParameterMethod 1[3]Method 2[6][7]Method 3[10]
Linearity Range Up to 15 nmol/L0.10 - 10 ng/mL0.01 - 50 ng/mL
LLOQ 0.14 nmol/L0.10 ng/mL0.01 ng/mL
Accuracy (% Recovery) > 92%Within 10% of nominalWithin acceptable limits
Intra-day Precision (%RSD) Not specified0.207 - 7.83%Within acceptable limits
Inter-day Precision (%RSD) Not specified3.39 - 5.75%Within acceptable limits

Table 2: HPLC with Fluorescence Detection Method Performance

ParameterMethod 1[11]Method 2[12]Method 3[2]
Linearity Range 1.000 - 50.036 ng/mL0.1 - 15 ng/mLUp to 44.8 nmol/L
LLOQ Not specifiedNot specified0.14 nmol/L
Limit of Detection (LOD) Not specified0.03 ng/mL0.08 nmol/L
Intra-day Precision (%CV) < 10%7.3 - 9.5%3.8 - 7.0%
Inter-day Precision (%CV) < 10%Not specified8.7 - 9.0%

Alternative Method: HPLC with Fluorescence Detection

For laboratories without access to LC-MS/MS, HPLC with post-column reduction and fluorescence detection is a viable alternative, though it may be less sensitive and more susceptible to interferences.[1][3][13]

  • Principle: Vitamin K1 is naturally non-fluorescent. After chromatographic separation, it is chemically reduced in a post-column reactor (e.g., using zinc or a platinum catalyst) to its fluorescent hydroquinone (B1673460) form.[2]

  • Sample Preparation: Similar sample preparation techniques involving protein precipitation and SPE or liquid-liquid extraction are used.[12][13]

  • Detection: The fluorescence detector is typically set at an excitation wavelength of around 246 nm and an emission wavelength of approximately 430 nm.[12]

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Ethanol/Acetonitrile) spike->precipitate centrifuge1 Centrifugation precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Vitamin K1 wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition and Analysis inject->data

Caption: Workflow for Vitamin K1 measurement in human plasma.

logical_relationship cluster_methodology Methodology cluster_advantages Advantages cluster_considerations Considerations LCMS LC-MS/MS Sensitivity High Sensitivity LCMS->Sensitivity Specificity High Specificity LCMS->Specificity Throughput High Throughput LCMS->Throughput Cost Higher Instrument Cost LCMS->Cost HPLC HPLC-Fluorescence Accessibility Wider Accessibility HPLC->Accessibility Interference Potential for Interferences HPLC->Interference PostColumn Requires Post-Column Reactor HPLC->PostColumn

Caption: Comparison of analytical methods for Vitamin K1.

References

The Pivotal Role of Deuterated Phylloquinone in Advancing Clinical Nutrition Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Deuterated phylloquinone, a stable isotope-labeled form of vitamin K1, has emerged as an indispensable tool in clinical nutrition research. Its use allows for the precise tracing of phylloquinone's absorption, distribution, metabolism, and excretion (ADME) without the risks associated with radioactive isotopes. This enables a deeper understanding of vitamin K kinetics and its physiological roles beyond coagulation, including bone metabolism and cardiovascular health. These application notes provide an overview of its utility, detailed experimental protocols, and quantitative data to guide researchers in leveraging this powerful investigative tool.

Applications in Clinical Nutrition Research

The unique advantage of using deuterated phylloquinone lies in its ability to distinguish exogenously administered vitamin K from endogenous body stores. This has paved the way for critical investigations into:

  • Bioavailability Studies: Determining the absorption efficiency of phylloquinone from various food matrices and supplements. By administering a known amount of deuterated phylloquinone and measuring its appearance in the bloodstream, researchers can quantify its uptake.

  • Metabolic Fate and Turnover: Tracking the conversion of phylloquinone to other vitamin K forms, such as menaquinone-4 (MK-4), in different tissues. This has been instrumental in understanding the tissue-specific roles of various vitamin K vitamers.[1][2]

  • Pharmacokinetic Analysis: Characterizing the time course of phylloquinone absorption, distribution, and clearance. This data is crucial for establishing dietary reference intakes and understanding how various factors, such as fat co-ingestion, influence vitamin K status.[3][4]

  • Drug-Nutrient Interactions: Investigating how medications or high doses of other fat-soluble vitamins, like vitamin E, may interfere with vitamin K metabolism and function.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing deuterated phylloquinone, providing a comparative overview of experimental parameters and findings.

Table 1: Human Studies with Deuterated Phylloquinone

Study FocusSubjectsDeuterated Phylloquinone Dose & SourceKey FindingsReference
Plasma Transport 5 healthy men396 ± 28 µg from 100 g deuterium-labeled collard greensPeak plasma concentration at 6-9 hours. Triglyceride-rich lipoprotein (TRL) is the major carrier.
Bioavailability 5 healthy subjects180 µg from 120 g deuterium-labeled collard greensLabeled phylloquinone was readily detected in plasma, demonstrating the feasibility of using intrinsically labeled foods.
Absorption and Metabolism 1 male subject168 µg from 115 g deuterium-labeled broccoli81.1% enrichment of serum phylloquinone at 4 hours post-ingestion.
Pharmacokinetics 7 healthy volunteers156 nmol from 400 g ¹³C-labeled kaleBioavailability from kale was 4.7%. Plasma half-life was 8.8 hours.
Turnover 7 healthy subjects0.3 µg [³H]phylloquinone (intravenous)Plasma half-life of the second exponential decay was ~27 hours.

Table 2: Animal Studies with Deuterated Phylloquinone

Study FocusAnimal ModelDeuterated Phylloquinone Dose & DurationKey FindingsReference
Tissue-Specific Conversion Fischer 344 rats1.6 mg/kg diet for 1 and 7 daysDeuterated phylloquinone is converted to deuterated MK-4 in a tissue-specific manner.
Vitamin E Interaction Sprague-Dawley rats2 µmol/kg diet for 17 daysExcess α-tocopherol depletes tissue vitamin K, particularly MK-4, suggesting interference in the conversion process.

Experimental Protocols

Protocol 1: Human Phylloquinone Bioavailability Study

Objective: To determine the bioavailability of phylloquinone from a food source.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers with informed consent. Exclude individuals on anticoagulant therapy or with known malabsorption disorders.

  • Dietary Control: Provide a standardized diet with a known, low level of vitamin K for a washout period of at least one week prior to the study.

  • Baseline Sampling: Collect a fasting blood sample (0 hours) to determine baseline levels of unlabeled phylloquinone.

  • Test Meal Administration: Administer a single bolus of deuterium-labeled food (e.g., 100 g of deuterium-labeled collard greens) along with a standardized amount of fat (e.g., 24 g) to enhance absorption.

  • Serial Blood Sampling: Collect blood samples at specific time points post-ingestion (e.g., 4, 5, 6, 7, 9, 12, 16, 24, 48, and 72 hours) to capture the absorption and clearance phases.

  • Sample Processing: Separate plasma from whole blood by centrifugation and store at -80°C until analysis.

  • Phylloquinone Extraction and Analysis:

    • Extract phylloquinone from plasma using hexane.

    • Purify the extract using solid-phase extraction.

    • Quantify unlabeled and deuterium-labeled phylloquinone concentrations using High-Performance Liquid Chromatography/Mass Spectrometry (HPLC/MS) with Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Calculate the area under the curve (AUC) for plasma deuterium-labeled phylloquinone concentration over time to determine bioavailability.

Protocol 2: Animal Study of Phylloquinone to Menaquinone-4 Conversion

Objective: To investigate the tissue-specific conversion of dietary phylloquinone to MK-4.

Methodology:

  • Animal Model: Use a suitable animal model, such as Fischer 344 rats.

  • Acclimatization and Depletion: Acclimatize animals to individual metabolic cages and feed a vitamin K-deficient diet for a period (e.g., 14 days) to deplete endogenous stores.

  • Experimental Diet: Randomly assign animals to experimental groups and provide a diet containing a known concentration of deuterated phylloquinone (e.g., 1.6 mg/kg diet) for a specified duration (e.g., 1, 7, or 17 days).

  • Tissue Collection: At the end of the study period, euthanize the animals and harvest various tissues of interest (e.g., brain, liver, kidney, heart, pancreas). Immediately freeze tissues in liquid nitrogen and store at -80°C.

  • Vitamin K Extraction and Analysis:

    • Homogenize tissues and extract lipids.

    • Analyze the extracts for unlabeled and deuterated phylloquinone and MK-4 using HPLC with fluorescence detection or LC-MS/MS.

  • Data Analysis: Calculate the concentrations of deuterated phylloquinone and deuterated MK-4 in each tissue to determine the extent of conversion.

Visualizations

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Subject Recruitment & Screening B Dietary Control (Washout) A->B C Baseline Blood Sample (0h) B->C D Administer Deuterated Phylloquinone C->D E Serial Blood/Tissue Collection D->E F Sample Processing & Storage E->F G LC-MS/MS Analysis F->G H Data Interpretation G->H

General experimental workflow for a clinical nutrition study using deuterated phylloquinone.

phylloquinone_metabolism PK Dietary Deuterated Phylloquinone (d-PK) Absorption Intestinal Absorption PK->Absorption Circulation Circulation in Chylomicrons Absorption->Circulation Tissues Uptake by Peripheral Tissues Circulation->Tissues Conversion Side-Chain Removal (UBIAD1 enzyme) Tissues->Conversion Menadione Deuterated Menadione (d-MD) Intermediate Conversion->Menadione MK4_synthesis Prenylation Menadione->MK4_synthesis MK4 Deuterated Menaquinone-4 (d-MK-4) MK4_synthesis->MK4

Simplified metabolic pathway of dietary deuterated phylloquinone to menaquinone-4.

References

High-Throughput Analysis of Vitamin K1 using UPLC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the high-throughput quantitative analysis of Vitamin K1 (phylloquinone) in biological matrices, specifically human plasma and serum, utilizing Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). This method offers high sensitivity, specificity, and rapid analysis times suitable for clinical research and drug development applications.

Introduction

Vitamin K1 is a fat-soluble vitamin essential for blood coagulation and bone metabolism.[1] Accurate and efficient quantification of Vitamin K1 is crucial in various research fields, including nutritional science, pharmacology, and clinical diagnostics. Traditional methods for Vitamin K1 analysis can be complex and time-consuming.[1] The UPLC-MS/MS methodology detailed herein provides a robust and high-throughput solution, overcoming challenges such as low endogenous concentrations and matrix interferences.[1][2] This approach significantly reduces run times, allowing for the rapid analysis of large sample cohorts.[2][3]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical for accurate and reproducible results. The goal is to efficiently extract Vitamin K1 from the biological matrix while minimizing interferences.[3] Two common and effective methods are presented below: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

2.1.1. Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted from a method utilizing a 96-well µElution plate, ideal for high-throughput applications.[2][4]

Materials:

  • Human serum or plasma samples

  • Internal Standard (IS) solution (e.g., ¹³C₆-Vitamin K1 or Vitamin K1-d7)

  • Ethanol (B145695)

  • Heptane

  • Methanol

  • Water

  • PRiME µElution Solid Phase Extraction Plate[2]

  • 96-well collection plate

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • To 200 µL of serum or plasma, add 600 µL of ethanol containing the internal standard.[4]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Load the supernatant onto the PRiME µElution SPE plate.

  • Wash the SPE plate to remove interfering substances.

  • Elute Vitamin K1 using heptane.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the dried extract in a methanol/water solution for UPLC-MS/MS analysis.[4]

2.1.2. Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic and effective method for extracting lipophilic compounds like Vitamin K1.[3]

Materials:

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., Vitamin K1-d7)

  • Acetonitrile (B52724)

  • Centrifuge

  • Sample concentrator/evaporator

Procedure:

  • Mix a 500 µL aliquot of the plasma sample with 5 µL of the internal standard solution.[1]

  • Add 1.5 mL of acetonitrile and vortex for 20 seconds at 3000 rpm to precipitate proteins.[1]

  • Centrifuge the mixture at 4300 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness at 50 °C under a gentle stream of nitrogen.[1]

  • Reconstitute the dried extract in 100 µL of a 15:85 water:methanol solution for injection into the UPLC-MS/MS system.[1]

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing start Plasma/Serum Sample is Add Internal Standard start->is extract Extraction (SPE or LLE) is->extract dry Dry Down extract->dry reconstitute Reconstitute dry->reconstitute inject Inject into UPLC reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection separate->detect quantify Quantification detect->quantify report Generate Report quantify->report

Caption: High-level workflow for Vitamin K1 analysis.

UPLC-MS/MS Conditions

The following tables summarize typical UPLC and MS/MS parameters for the high-throughput analysis of Vitamin K1. Parameters may require optimization based on the specific instrumentation used.

Table 1: UPLC Parameters

ParameterSetting
UPLC System ACQUITY UPLC I-Class or equivalent[2]
Column ACQUITY UPLC HSS PFP, 2.1 x 50 mm, 1.8 µm[2] or Raptor Biphenyl, 2.1 x 50 mm, 2.7 µm
Column Temperature 40 °C[2]
Sample Temperature 10 °C[2]
Injection Volume 5 - 20 µL[1][2]
Flow Rate 0.5 - 0.6 mL/min[2][5]
Mobile Phase A Water with 0.05 mM ammonium (B1175870) fluoride (B91410) or 0.1% formic acid[2][5]
Mobile Phase B Methanol with 0.05 mM ammonium fluoride or 0.1% formic acid[2][5]
Gradient A rapid gradient is typically employed to ensure a short run time (e.g., 3-4 minutes)[1][2]

Table 2: MS/MS Parameters

ParameterSetting
Mass Spectrometer Xevo TQ-S micro or equivalent tandem quadrupole MS[2]
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive[2][5]
Acquisition Mode Multiple Reaction Monitoring (MRM)[2]
Capillary Voltage ~1.2 kV (ESI)[2]
Source Temperature 150 °C (ESI)[2]
Desolvation Temperature 650 °C (ESI)[2]
MRM Transitions Specific precursor-to-product ion transitions for Vitamin K1 and its internal standard are monitored. For Vitamin K1, a common transition is m/z 451.5 → 187.3.[6]

Quantitative Data Summary

The presented UPLC-MS/MS methods demonstrate excellent performance for the high-throughput quantification of Vitamin K1. Key performance characteristics are summarized below.

Table 3: Method Performance Characteristics

ParameterMethod 1 (SPE-based)[2]Method 2 (LLE-based)[1]Method 3 (APCI-based)[5]
Linearity Range (ng/mL) 0.077 - 260.10 - 100.01 - 50
Correlation Coefficient (r²) ≥0.995≥0.995≥0.998
Lower Limit of Quantification (LLOQ) (ng/mL) 0.050.100.01
Intra-day Precision (%CV) ≤5.40.21 - 7.83Within acceptable limits
Inter-day Precision (%CV) ≤5.43.39 - 5.75Within acceptable limits
Accuracy/Recovery (%) Not specified, but good agreement with reference methodsWithin 10% of nominal concentrationWithin acceptable limits

Conclusion

The UPLC-MS/MS methods described provide a sensitive, specific, and high-throughput approach for the quantitative analysis of Vitamin K1 in human plasma and serum. The short run times and robust performance make these protocols highly suitable for large-scale clinical studies and drug development programs. The detailed protocols and performance data presented in this application note serve as a valuable resource for researchers and scientists in the field.

Logical Relationship of Method Components

cluster_input Input cluster_process Analytical Process cluster_output Output sample Biological Sample (Plasma/Serum) prep Sample Preparation (SPE or LLE) sample->prep uplc UPLC Separation prep->uplc Reconstituted Extract msms MS/MS Detection (MRM) uplc->msms Separated Analytes data Quantitative Data (Concentration of Vitamin K1) msms->data

Caption: Interrelation of the analytical steps.

References

Application Note: Simultaneous Quantification of Vitamin K1 and D3 in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientist, and Drug Development Professionals

Introduction

Vitamins K1 (phylloquinone) and D3 (cholecalciferol) are essential fat-soluble vitamins crucial for maintaining human health. Vitamin K1 is a vital cofactor for the gamma-carboxylation of specific proteins involved in blood coagulation and bone metabolism.[1][2] Vitamin D3 plays a critical role in calcium homeostasis, bone health, and immune function.[2][3] Growing evidence suggests a synergistic relationship between these two vitamins, particularly in bone and cardiovascular health, making their simultaneous measurement in serum a valuable tool for nutritional assessment, clinical research, and drug development.[4]

This application note provides a detailed protocol for the simultaneous quantification of Vitamin K1 and 25-hydroxyvitamin D3 (25(OH)D3), the major circulating metabolite of Vitamin D3, in human serum using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity, specificity, and throughput for accurate analysis.

Experimental Workflow

The overall experimental workflow for the simultaneous analysis of Vitamin K1 and D3 in serum is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing serum Serum Sample (200-500 µL) istd Addition of Internal Standards (d7-Vitamin K1, d6-25(OH)D3) serum->istd protein_precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Ethanol) istd->protein_precipitation extraction Liquid-Liquid Extraction (LLE) (e.g., with n-Hexane or Heptane) or Solid-Phase Extraction (SPE) protein_precipitation->extraction dry_reconstitute Evaporation and Reconstitution extraction->dry_reconstitute lc_separation UPLC/HPLC Separation (C18 or PFP Column) dry_reconstitute->lc_separation ms_detection Tandem Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection quantification Quantification and Data Analysis ms_detection->quantification

Caption: Experimental workflow for Vitamin K1 and D3 analysis.

Synergistic Role in Bone Health

Vitamins K and D work in concert to regulate calcium metabolism and maintain bone integrity. Vitamin D promotes the intestinal absorption of calcium and stimulates the synthesis of osteocalcin (B1147995), a key bone matrix protein. Vitamin K, in turn, acts as a cofactor for the enzyme gamma-glutamyl carboxylase, which is essential for the carboxylation and activation of osteocalcin. Activated osteocalcin can then bind to calcium and incorporate it into the bone matrix.

Bone Metabolism Pathway cluster_vitamin_d Vitamin D Pathway cluster_vitamin_k Vitamin K Pathway cluster_bone Bone Mineralization vitD Vitamin D3 calcium_absorption Increased Intestinal Calcium Absorption vitD->calcium_absorption osteocalcin_synthesis Stimulation of Osteocalcin Synthesis vitD->osteocalcin_synthesis bone_matrix Calcium Incorporation into Bone Matrix calcium_absorption->bone_matrix inactive_osteocalcin Inactive Osteocalcin osteocalcin_synthesis->inactive_osteocalcin vitK Vitamin K1 carboxylation Carboxylation of Osteocalcin vitK->carboxylation active_osteocalcin Active Osteocalcin carboxylation->active_osteocalcin inactive_osteocalcin->carboxylation active_osteocalcin->bone_matrix

Caption: Synergistic action of Vitamins K and D in bone health.

Experimental Protocols

Materials and Reagents
  • Vitamin K1 and 25-hydroxyvitamin D3 analytical standards

  • Deuterated internal standards (e.g., d7-Vitamin K1, d6-25-hydroxyvitamin D3)

  • LC-MS grade methanol (B129727), acetonitrile, isopropanol, n-hexane, heptane (B126788)

  • Formic acid and ammonium (B1175870) formate

  • Human serum (calibrators, controls, and unknown samples)

  • Solid-Phase Extraction (SPE) cartridges or plates (e.g., Oasis PRiME HLB)

Sample Preparation

A robust sample preparation protocol is critical for removing interferences and concentrating the analytes. Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are commonly used.

Protocol 1: Liquid-Liquid Extraction (LLE)

  • To 500 µL of serum, add 50 µL of the internal standard solution.

  • Add 1.5 mL of ethanol (B145695) to precipitate proteins and vortex for 1 minute.

  • Add 4 mL of n-hexane and vortex for 1 minute for extraction.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of a methanol/water (1:3, v/v) solution.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

  • To 200 µL of serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Load the supernatant onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with an aqueous washing solution (e.g., 10% methanol in water).

  • Elute the analytes with an organic solvent (e.g., methanol or a mixture of heptane and isopropanol).

  • Evaporate the eluate to dryness and reconstitute in an appropriate solvent for injection.

LC-MS/MS Conditions

The following tables summarize typical LC-MS/MS parameters for the simultaneous analysis of Vitamin K1 and 25(OH)D3.

Table 1: Liquid Chromatography Parameters

ParameterCondition
System UPLC or HPLC system
Column C18 or PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5mM ammonium formate
Mobile Phase B Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Gradient Optimized for separation of analytes from matrix components
Injection Volume 5 - 20 µL
Column Temperature 40 - 50 °C
Run Time 4 - 10 minutes

Table 2: Mass Spectrometry Parameters

ParameterCondition
System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI) Positive or Atmospheric Pressure Chemical Ionization (APCI) Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 - 4.0 kV
Desolvation Temp. 400 - 550 °C
MRM Transitions See Table 3

Table 3: MRM Transitions for Analytes and Internal Standards

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Vitamin K1451.4187.1
25-hydroxyvitamin D3383.3257.2
d7-Vitamin K1 (IS)458.4194.1
d6-25-hydroxyvitamin D3 (IS)389.3263.2

Note: MRM transitions should be optimized for the specific instrument used.

Method Validation and Performance

A comprehensive method validation should be performed according to established guidelines. Key validation parameters and their typical acceptance criteria are summarized below.

Table 4: Method Validation Parameters and Performance Data

ParameterTypical Performance
Linearity (R²) > 0.995
Calibration Range Vitamin K1: 0.1 - 100 ng/mL, 25(OH)D3: 2.0 - 100 ng/mL
Limit of Detection (LOD) Vitamin K1: 0.05 - 0.1 ng/mL, 25(OH)D3: 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) Vitamin K1: 0.1 - 0.3 ng/mL, 25(OH)D3: 0.3 - 3.0 ng/mL
Precision (%CV) Intra- and Inter-assay < 15% (< 20% at LOQ)
Accuracy (% Recovery) 85 - 115%

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the simultaneous quantification of Vitamin K1 and 25-hydroxyvitamin D3 in human serum. This application note offers a comprehensive guide for researchers, scientists, and drug development professionals to implement this assay in their laboratories. The ability to measure both vitamins concurrently is essential for advancing our understanding of their synergistic roles in health and disease, and for the development of novel therapeutic and nutritional strategies.

References

Troubleshooting & Optimization

Technical Support Center: Vitamin K1-d3 Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin K1 quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the common challenges encountered during the accurate quantification of Vitamin K1, with a focus on the use of its deuterated internal standard, Vitamin K1-d3.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying Vitamin K1?

A1: The accurate quantification of Vitamin K1 (phylloquinone) in biological matrices is inherently challenging due to several factors:

  • Low Endogenous Concentrations: Vitamin K1 is present at very low levels in serum and plasma (often ≤0.1 ng/mL), requiring highly sensitive analytical methods.

  • Lipophilic Nature: As a fat-soluble vitamin, it is highly lipophilic (hydrophobic), making it prone to matrix interference from other lipids.[1] This also complicates its ionization in common mass spectrometry sources like electrospray ionization (ESI).

  • Matrix Effects: Biological samples like plasma are complex.[2] Co-extracting substances, particularly phospholipids, can interfere with the ionization of Vitamin K1 in the mass spectrometer, leading to ion suppression or enhancement and, consequently, inaccurate results.[1]

  • Analyte Stability: Vitamin K compounds are sensitive to light, which can cause degradation and lead to artificially low measurements if samples are not handled properly.[3]

Q2: What is the role of this compound in the analytical process?

A2: this compound is a deuterated form of Vitamin K1, meaning some hydrogen atoms have been replaced with deuterium. It is used as a stable-isotope labeled internal standard (SIL-IS). Its role is critical because it has nearly identical chemical and physical properties to the native Vitamin K1. It is added to a sample at a known concentration at the beginning of the workflow to:

  • Correct for Matrix Effects: The SIL-IS experiences the same ion suppression or enhancement as the target analyte. By measuring the ratio of the analyte to the IS, the variability caused by matrix effects can be normalized.

  • Monitor Sample Preparation Efficiency: It accounts for analyte loss during extraction, evaporation, and reconstitution steps.

  • Improve Accuracy and Precision: By correcting for variations in sample handling and instrument response, the SIL-IS significantly improves the accuracy and reproducibility of the quantification.

Q3: Which analytical methods are most effective for Vitamin K1 quantification?

A3: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and effective method for Vitamin K1 quantification due to its high sensitivity and selectivity.[4][5] While older methods using HPLC with fluorescence (FD), ultraviolet (UV), or electrochemical (ECD) detection exist, they often lack the sensitivity required for clinical samples or require complex post-column derivatization steps.[4][6] LC-MS/MS can reliably detect concentrations down to the pg/mL level.[3]

Q4: What are the recommended sample preparation techniques?

A4: Effective sample preparation is crucial to remove interfering substances and enrich the analyte. The most common techniques are:

  • Protein Precipitation (PP): A rapid method where a solvent like acetonitrile (B52724) is used to crash out proteins.[2][7] However, it may not sufficiently remove other interferences like phospholipids.

  • Liquid-Liquid Extraction (LLE): A widely used technique that leverages the lipophilic nature of Vitamin K1. Solvents like hexane (B92381), isooctane, or a combination of hexane and ether are used to extract the vitamin from the aqueous matrix.[4][8]

  • Solid-Phase Extraction (SPE): A fast and effective method for cleaning up samples and removing endogenous compounds to reduce matrix effects.[1][4][8] It is often considered a more reliable and "green" alternative to LLE.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow.

Problem: Low or No Signal for Vitamin K1 and/or this compound

  • Possible Cause 1: Inefficient Extraction.

    • Solution: Vitamin K1 is highly lipophilic. Ensure your extraction solvent (e.g., hexane, isooctane) is appropriate and that the solvent-to-sample ratio is optimized.[4] For complex matrices, consider switching from protein precipitation to a more robust method like LLE or SPE.[1]

  • Possible Cause 2: Ion Suppression.

    • Solution: This is a major challenge where co-eluting matrix components, especially phospholipids, suppress the ionization of the analyte.[1] Improve your sample cleanup procedure. Incorporate a phospholipid removal step or use an SPE cartridge designed for lipid removal.[1] Also, adjust your chromatography to separate Vitamin K1 from the ion-suppressing region.

  • Possible Cause 3: Analyte Degradation.

    • Solution: Vitamin K is sensitive to light.[3] Protect all samples, standards, and extracts from light by using amber vials and minimizing exposure.

  • Possible Cause 4: Incorrect Mass Spectrometer Settings.

    • Solution: Verify the MRM (Multiple Reaction Monitoring) transitions for both Vitamin K1 and this compound. Optimize source parameters such as capillary voltage, gas flow, and temperature for maximum signal intensity.

Problem: High Variability in Results (High %CV)

  • Possible Cause 1: Inconsistent Sample Preparation.

    • Solution: Manual extraction steps, especially LLE, can introduce variability. Ensure precise and consistent execution of each step, particularly pipetting and vortexing times. Consider automating the sample preparation process if possible.

  • Possible Cause 2: Uncorrected Matrix Effects.

    • Solution: Even with an internal standard, significant and variable matrix effects can lead to poor precision. Re-evaluate and enhance your sample cleanup method. Ensure the internal standard (this compound) is added at the very beginning of the process to track the analyte through every step.

  • Possible Cause 3: Stability Issues.

    • Solution: Test the stability of Vitamin K1 in the final reconstituted solvent and under autosampler conditions. If degradation is observed, adjust the solvent composition or reduce the time samples spend in the autosampler.

Problem: Poor Accuracy (Low or High Recovery)

  • Possible Cause 1: Inefficient Extraction Recovery.

    • Solution: The choice of extraction solvent and technique is critical. LLE with hexane is common, but methods combining different solvents or using SPE may yield better and more consistent recovery.[1][4] Validate your recovery by comparing spiked samples against standards prepared in a clean solvent.

  • Possible Cause 2: Inaccurate Calibration Curve.

    • Solution: Prepare your calibration standards in a matrix that closely mimics your actual samples (e.g., charcoal-stripped plasma) to account for matrix effects.[2] Ensure the concentration range of your calibrators brackets the expected concentration in your samples.

  • Possible Cause 3: Interference.

    • Solution: An interfering peak may be co-eluting with your analyte or internal standard. Check the specificity of your method by analyzing multiple blank matrix samples. If interference is present, improve chromatographic separation by modifying the mobile phase gradient or switching to a different column chemistry (e.g., PFP columns).[3]

Experimental Protocols & Data

Generic LC-MS/MS Protocol for Vitamin K1 in Human Plasma

This protocol is a composite based on common methodologies.[1][3][5] Researchers should validate all steps for their specific application.

  • Sample Preparation (using LLE):

    • Pipette 200 µL of plasma into an amber microcentrifuge tube.

    • Add 20 µL of this compound internal standard solution (concentration depends on expected analyte levels).

    • Add 400 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds.

    • Centrifuge at 10,000 x g for 5 minutes.

    • Transfer the supernatant to a new tube.

    • Add 1 mL of n-hexane, vortex vigorously for 2 minutes, and centrifuge to separate the layers.

    • Transfer the upper hexane layer to a clean amber tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 methanol/water).

  • LC-MS/MS Analysis:

    • LC System: UPLC/HPLC system.

    • Column: A C18 or PFP (Pentafluorophenyl) column is commonly used for separating lipophilic compounds.

    • Mobile Phase A: Water with 0.1% formic acid and 5mM ammonium (B1175870) formate.[3]

    • Mobile Phase B: Methanol with 0.1% formic acid.[3]

    • Gradient: A gradient from ~70% B to 100% B over several minutes.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • MS System: Triple quadrupole mass spectrometer.

    • Ionization: Electrospray Ionization (ESI) positive mode or Atmospheric Pressure Chemical Ionization (APCI).

    • Detection: Multiple Reaction Monitoring (MRM). Transitions need to be optimized for the specific instrument.

Summary of Quantitative Performance Data

The following table summarizes performance metrics from various published methods for Vitamin K quantification.

MethodAnalyte(s)MatrixLLOQ (Lower Limit of Quantification)Precision (%CV)Recovery (%)Citation(s)
UPLC-MS/MSVitamin K1Serum0.05 ng/mLNot specifiedNot specified
LC-MS/MSK1, MK-4, MK-7SerumNot specifiedInter-assay: 7.2-15.2%94.0-108.7%[5]
LC-MS/MSK1, K2sSerum50 pg/mL - 1 ng/mLInter-assay: <10%Not specified[3]
LC-MS/MSK1, K2sPlasmaNot specifiedInter-day: 3.39-5.75%Within 10% of nominal[1]
TLC-DensitometryK1, K2s, D3Supplements50.0 ng/band (K1)<2.70%95.78-104.96%[6][7]
LC-APCI-MSK1, E, D3Plasma0.17 ng/mL (K1)Inter-day: 1.24-3.6%86-93%[9][10]

Visualized Workflows and Concepts

General Workflow for Vitamin K1 Quantification

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Plasma Sample Spike 2. Spike with K1-d3 (IS) Sample->Spike Extract 3. LLE or SPE Spike->Extract Evap 4. Evaporate & Reconstitute Extract->Evap LC 5. LC Separation Evap->LC MS 6. MS/MS Detection LC->MS Ratio 7. Calculate Peak Area Ratio (K1/K1-d3) MS->Ratio Cal 8. Quantify vs. Calibration Curve Ratio->Cal Result 9. Final Concentration Cal->Result

Caption: Standard workflow for Vitamin K1 quantification.

Correcting Matrix Effects with an Internal Standard

G cluster_0 Without Internal Standard cluster_1 With Internal Standard (IS) A_Analyte Analyte Signal A_Result Observed Signal (Inaccurate) A_Analyte->A_Result A_Matrix Matrix Effect (Ion Suppression) A_Matrix->A_Result B_Analyte Analyte Signal B_Ratio Calculate Ratio (Analyte/IS) B_Analyte->B_Ratio B_IS IS (K1-d3) Signal B_IS->B_Ratio B_Matrix Matrix Effect (Ion Suppression) B_Matrix->B_Analyte B_Matrix->B_IS B_Result Corrected Signal (Accurate) B_Ratio->B_Result

Caption: How a stable-isotope IS corrects matrix effects.

Troubleshooting Flowchart: Low Signal Intensity

G Start Low Signal Intensity Observed CheckIS Is the K1-d3 (IS) signal also low? Start->CheckIS CheckMS Check MS/MS Parameters (Transitions, Voltages, Gas) CheckIS->CheckMS Yes (Both Low) CheckExtract Review Extraction Protocol (Solvents, Volumes, pH) CheckIS->CheckExtract No (Only Analyte Low) CheckCleanup Improve Sample Cleanup (Add SPE, Phospholipid Removal) CheckMS->CheckCleanup End3 Problem Resolved CheckMS->End3 CheckStability Investigate Analyte Stability (Light Exposure, Sample Age) CheckExtract->CheckStability End Problem Resolved CheckCleanup->End End4 Problem Resolved CheckCleanup->End4 End2 Problem Resolved CheckStability->End2

Caption: Troubleshooting guide for low signal intensity.

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of Vitamin K1-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Vitamin K1 and its deuterated internal standard, this compound.

Issue Potential Cause Recommended Solution
No or Low Signal for Vitamin K1/K1-d3 Inefficient ionization due to the hydrophobic nature of Vitamin K1.[1]• Utilize Atmospheric Pressure Chemical Ionization (APCI) or a heated Electrospray Ionization (ESI) source to enhance ionization. • Optimize source parameters such as gas temperature, nebulizer pressure, and sheath gas flow.[2] • Consider derivatization to improve ionization efficiency.[3]
Low concentration in the sample.[1]• Employ a sensitive sample preparation technique like Solid-Phase Extraction (SPE) to concentrate the analyte.[3] • Increase the sample injection volume.
Degradation of the analyte.• Protect samples from light as Vitamin K1 is light-sensitive. • Ensure proper storage conditions (e.g., low temperature).
High Background Noise or Matrix Effects Interference from endogenous lipids and phospholipids (B1166683) in the biological matrix.• Implement a robust sample clean-up procedure. Liquid-Liquid Extraction (LLE) or SPE are effective in removing interfering substances. • Use a guard column to protect the analytical column from contaminants. • Optimize the chromatographic separation to resolve Vitamin K1 from matrix components.
Poor Peak Shape (Tailing or Fronting) Inappropriate column chemistry or mobile phase composition.• Use a C18 or a Phenyl-Hexyl column for good retention and separation of hydrophobic compounds. • Optimize the mobile phase gradient. A typical mobile phase consists of a mixture of methanol (B129727) or acetonitrile (B52724) with water, often containing additives like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization.
Column overload.• Dilute the sample or reduce the injection volume.
Inconsistent Retention Times Fluctuations in the LC system.• Ensure the LC system is properly equilibrated before starting the analysis. • Check for leaks in the system. • Monitor the pump pressure for any irregularities.
Low Recovery During Sample Preparation Inefficient extraction of the highly lipophilic Vitamin K1.• For LLE, use a non-polar solvent like hexane (B92381) or a mixture of hexane and isopropanol. • For SPE, select a cartridge with appropriate chemistry (e.g., C18) and optimize the wash and elution steps.

Frequently Asked Questions (FAQs)

Q1: What are the typical MRM transitions for Vitamin K1 and this compound?

A1: The selection of precursor and product ions is critical for the sensitive and specific detection of Vitamin K1 and its internal standard. The following table summarizes commonly used MRM transitions.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Vitamin K1451.4187.124
Vitamin K1451.5187.2Not Specified
d7-Vitamin K1458.3194.124
d7-Vitamin K1458.5194.2Not Specified

Note: Collision energies should be optimized for your specific instrument.

Q2: What is the recommended ionization technique for Vitamin K1 analysis?

A2: Due to its non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is often preferred for Vitamin K1 analysis as it is more efficient for non-polar compounds. However, Electrospray Ionization (ESI) in positive ion mode can also be used successfully, especially with optimized source conditions and mobile phase additives that promote ionization.

Q3: How can I minimize matrix effects when analyzing Vitamin K1 in plasma or serum?

A3: Matrix effects, primarily from phospholipids, are a significant challenge in the analysis of Vitamin K1 from biological matrices. To mitigate these effects:

  • Sample Preparation: Employ a thorough sample preparation method. Protein precipitation followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is highly effective at removing interfering lipids.

  • Chromatography: Use a sufficiently long chromatographic run to separate Vitamin K1 from the bulk of the matrix components.

  • Internal Standard: Always use a stable isotope-labeled internal standard like this compound or d7-Vitamin K1 to compensate for matrix-induced signal suppression or enhancement.

Q4: What are the key considerations for sample preparation?

A4: Given that Vitamin K1 is a fat-soluble vitamin, sample preparation aims to efficiently extract it from the matrix while removing interfering substances.

  • Protein Precipitation (PPT): A simple and fast method, often using acetonitrile or methanol, but may not provide the cleanest extracts.

  • Liquid-Liquid Extraction (LLE): A more selective method using a non-polar solvent like hexane to extract Vitamin K1. This is effective at removing polar interferences.

  • Solid-Phase Extraction (SPE): Offers the highest degree of clean-up and can be automated for high-throughput analysis. C18 cartridges are commonly used.

Experimental Protocols

Detailed Methodology for Vitamin K1 and K1-d3 Analysis in Human Plasma

This protocol is a composite based on established methods and should be optimized for your specific instrumentation and laboratory conditions.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of the internal standard working solution (this compound in methanol).

  • Add 600 µL of ice-cold methanol to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of n-hexane and vortex for 1 minute.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Carefully transfer the upper hexane layer to a new tube.

  • Evaporate the hexane to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 methanol:water with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial.

2. LC-MS/MS Conditions

Parameter Condition
LC System Agilent 1260 Infinity or equivalent
Column Kinetex 5 µm EVO C18, 50 x 2.1 mm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile/Isopropanol (1:1, v/v)
Gradient 0-1.0 min: 70% B, 1.5-3.5 min: 98% B, 3.51-5.0 min: 70% B
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Column Temperature 25°C
Mass Spectrometer SCIEX 6500 Triple Quad™ or equivalent
Ion Source APCI
Polarity Positive
Source Temperature 350°C
Curtain Gas 25 psi
Ion Source Gas 1 40 psi
IonSpray Voltage 5500 V
LC-MS/MS conditions adapted from Phenomenex Application Note.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (200 µL) IS Add Internal Standard (this compound) Plasma->IS PPT Protein Precipitation (Methanol) IS->PPT Centrifuge1 Centrifugation PPT->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant LLE Liquid-Liquid Extraction (n-Hexane) Supernatant->LLE Centrifuge2 Phase Separation LLE->Centrifuge2 Evaporation Evaporation to Dryness Centrifuge2->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the analysis of this compound.

Troubleshooting_Logic Start Start Troubleshooting NoSignal No or Low Signal? Start->NoSignal CheckIonization Optimize Ion Source (APCI/ESI, Temp, Gas) NoSignal->CheckIonization Yes CheckSamplePrep Review Sample Prep (Concentration, Degradation) NoSignal->CheckSamplePrep Yes HighBackground High Background Noise? NoSignal->HighBackground No CheckIonization->HighBackground CheckSamplePrep->HighBackground ImproveCleanup Enhance Sample Cleanup (LLE, SPE) HighBackground->ImproveCleanup Yes OptimizeChromo Optimize Chromatography HighBackground->OptimizeChromo Yes PoorPeakShape Poor Peak Shape? HighBackground->PoorPeakShape No ImproveCleanup->PoorPeakShape OptimizeChromo->PoorPeakShape CheckColumn Check Column & Mobile Phase PoorPeakShape->CheckColumn Yes CheckOverload Check for Column Overload PoorPeakShape->CheckOverload Yes End Problem Resolved PoorPeakShape->End No CheckColumn->End CheckOverload->End

Caption: Troubleshooting logic for this compound analysis.

References

overcoming matrix effects in Vitamin K1 plasma analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Vitamin K1 plasma analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are the main causes of matrix effects in Vitamin K1 plasma analysis?

A1: The analysis of Vitamin K1 (phylloquinone) in plasma is challenging due to its lipophilic nature and low endogenous concentrations.[1] The primary sources of matrix effects are co-extracted endogenous compounds from the plasma, which can interfere with the ionization of Vitamin K1 in the mass spectrometer, leading to ion suppression or enhancement.[2] The most common interfering substances in plasma are phospholipids (B1166683) and triglycerides.[1][3]

Q2: What are the most effective sample preparation techniques to minimize matrix effects?

A2: Several sample preparation techniques can be employed to reduce matrix effects. The most common and effective methods are:

  • Protein Precipitation (PP): A rapid and simple method, but it may not be sufficient to remove all interfering phospholipids.[2]

  • Liquid-Liquid Extraction (LLE): LLE is a widely used and effective technique for the lipophilic Vitamin K1, providing good selectivity and sample clean-up.[2][4] Common extraction solvents include hexane, isooctane, and chloroform.[2]

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for removing interfering components and concentrating the analyte.[2][5] It can be used alone or in combination with LLE for cleaner extracts.[1] Phospholipid removal plates, a specific type of SPE, are particularly effective at depleting phospholipids from the sample.[1]

Q3: How can I compensate for matrix effects that cannot be eliminated by sample preparation?

A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[6] A SIL-IS, such as d7-Vitamin K1 or ¹³C₆-Vitamin K1, will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for accurate quantification.[1][6]

Q4: Which ionization technique is better for Vitamin K1 analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?

A4: Both ESI and APCI have been successfully used for Vitamin K1 analysis. APCI has been reported to be more sensitive, simple, and reliable than ESI for Vitamin K1 determination.[7] However, recent advancements in ESI-based methods have also demonstrated high sensitivity and fast run times. The choice of ionization technique may depend on the specific LC-MS/MS instrument and method being used.

Troubleshooting Guide

Problem: Poor peak shape or peak splitting for Vitamin K1.

Possible Cause Suggested Solution
Co-eluting interfering compounds Improve sample clean-up by using a more rigorous extraction method (e.g., combining LLE and SPE). Optimize the chromatographic gradient to better separate Vitamin K1 from interferences.
Inappropriate column chemistry Consider using a column specifically designed for lipophilic compounds, such as a biphenyl (B1667301) or C30 column.[1][6]
Injector issues Ensure the injector and syringe are clean. Perform a needle wash with a strong solvent.

Problem: High variability in results and poor reproducibility.

Possible Cause Suggested Solution
Inconsistent sample preparation Ensure precise and consistent execution of the sample preparation protocol. Use automated liquid handlers if available.
Significant matrix effects Incorporate a stable isotope-labeled internal standard to compensate for variability in ion suppression/enhancement. Evaluate the matrix effect by performing post-extraction spike experiments.[5]
Instrument instability Check the stability of the LC-MS/MS system by repeatedly injecting a standard solution. Perform system maintenance if necessary.

Problem: Low signal intensity or inability to detect Vitamin K1.

Possible Cause Suggested Solution
Ion suppression Enhance sample clean-up to remove interfering phospholipids and other matrix components.[1] A phospholipid removal SPE plate can be particularly effective.
Suboptimal MS parameters Optimize MS parameters such as collision energy, declustering potential, and gas settings for Vitamin K1 and its internal standard.
Low sample concentration Increase the sample volume or concentrate the final extract to a smaller volume. Be aware that this may also concentrate interfering matrix components.
Degradation of Vitamin K1 Protect samples from light and heat. Vitamin K1 is sensitive to photodegradation. Use amber vials and store samples at appropriate temperatures.[8]

Experimental Protocols

General Sample Preparation Workflow for Vitamin K1 Analysis in Plasma

This protocol provides a general workflow combining protein precipitation and solid-phase extraction for effective removal of matrix components.

experimental_workflow plasma 1. Plasma Sample (500 µL) is 2. Add Internal Standard (e.g., 5 µL of 100 ng/mL K1-d7) plasma->is ppt 3. Protein Precipitation (e.g., 1.5 mL Acetonitrile) is->ppt vortex_centrifuge 4. Vortex & Centrifuge ppt->vortex_centrifuge supernatant 5. Collect Supernatant vortex_centrifuge->supernatant spe 6. Solid-Phase Extraction (Phospholipid Removal Plate) supernatant->spe elution 7. Collect Eluate spe->elution evaporation 8. Evaporate to Dryness (Nitrogen stream, 50 °C) elution->evaporation reconstitution 9. Reconstitute (e.g., 100 µL 15:85 Water:Methanol) evaporation->reconstitution analysis 10. LC-MS/MS Analysis reconstitution->analysis

Diagram 1: General sample preparation workflow for Vitamin K1 analysis.
Detailed Methodologies

1. Sample Collection and Handling:

  • Collect blood in tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma.

  • Store plasma at -20°C or lower in amber vials to prevent photodegradation until analysis.[8]

2. Sample Preparation (based on a combined PP-SPE method): [1]

  • To a 500 µL plasma sample, add 5 µL of a 100 ng/mL solution of Vitamin K1-d7 internal standard in methanol.

  • Add 1.5 mL of acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 20 seconds at 3000 rpm.

  • Centrifuge at 4300 rpm for 10 minutes.

  • Load the supernatant onto a phospholipid removal 96-well plate.

  • Apply vacuum to collect the eluate.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 50 °C.

  • Reconstitute the dried extract in 100 µL of a 15:85 water:methanol solution.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

3. LC-MS/MS Conditions (Example): [1]

  • LC Column: Raptor Biphenyl (50 mm x 2.1 mm, 2.7 µm) or similar.

  • Mobile Phase A: Water with 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol with 5 mM ammonium formate.

  • Gradient: A typical gradient would start with a high percentage of aqueous phase and ramp up to a high percentage of organic phase to elute the lipophilic Vitamin K1.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: ESI or APCI, positive ion mode.

  • MRM Transitions:

    • Vitamin K1: Q1 451.5 -> Q3 187.2

    • Vitamin K1-d7 (IS): Q1 458.5 -> Q3 194.2

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Vitamin K1 Analysis
Technique Advantages Disadvantages Typical Recovery (%)
Protein Precipitation (PP) Simple, fast, inexpensive.[2]Incomplete removal of phospholipids, leading to significant matrix effects.[9]Variable, often lower than other methods.
Liquid-Liquid Extraction (LLE) Good selectivity for lipophilic compounds, effective sample clean-up.[2][9]Can be labor-intensive and require large volumes of organic solvents.92-103%[5]
Solid-Phase Extraction (SPE) High degree of sample clean-up, can be automated.[2]Can be more expensive and require method development.>90%
Phospholipid Removal SPE Specifically targets and removes phospholipids, significantly reducing matrix effects.[1]Higher cost compared to standard SPE.>95%
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Vitamin K1
Parameter Value Reference
Linearity Range 0.10 - 10 ng/mL[10]
Lower Limit of Quantitation (LLOQ) 0.05 - 0.14 nmol/L[5]
Intra-day Precision (%CV) 0.21 - 8.6%[1][11]
Inter-day Precision (%CV) 3.39 - 15.2%[1][12]
Accuracy (% Recovery) 95.3 - 103%[10]

Visualization of Troubleshooting Logic

The following diagram illustrates a logical approach to troubleshooting common issues in Vitamin K1 plasma analysis.

troubleshooting_logic start Start: Analytical Issue Encountered issue_type Identify Issue Type start->issue_type low_signal Low Signal / No Peak issue_type->low_signal Low Intensity poor_repro Poor Reproducibility issue_type->poor_repro High %CV bad_peak Poor Peak Shape issue_type->bad_peak Asymmetry/Splitting check_ms Optimize MS/MS Parameters low_signal->check_ms use_is Use Stable Isotope Internal Standard poor_repro->use_is optimize_lc Optimize LC Gradient bad_peak->optimize_lc improve_cleanup Improve Sample Clean-up (e.g., LLE-SPE, PL-removal plate) check_ms->improve_cleanup concentrate Concentrate Sample improve_cleanup->concentrate end End: Issue Resolved concentrate->end automate_prep Automate Sample Prep use_is->automate_prep check_instrument Check Instrument Stability automate_prep->check_instrument check_instrument->end change_column Change LC Column Chemistry (e.g., Biphenyl, C30) optimize_lc->change_column clean_injector Clean Injector/System change_column->clean_injector clean_injector->end

Diagram 2: Troubleshooting logic for Vitamin K1 plasma analysis.

References

Technical Support Center: Optimizing Vitamin K1 Analysis in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to minimize ion suppression during the LC-MS/MS analysis of Vitamin K1.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for Vitamin K1 analysis?

A1: Ion suppression is a type of matrix effect where components in the sample, other than the analyte of interest (Vitamin K1), reduce the ionization efficiency of the analyte in the mass spectrometer's ion source.[1] This is particularly challenging for Vitamin K1 because it is a lipophilic (fat-soluble) vitamin often present at very low concentrations in complex biological matrices like serum or plasma.[2] These matrices contain endogenous substances such as proteins, salts, and especially phospholipids (B1166683), which can co-elute with Vitamin K1 and compete for ionization, leading to a suppressed signal, inaccurate quantification, and reduced sensitivity.[1][3]

Q2: What are the primary causes of ion suppression in Vitamin K1 LC-MS/MS analysis?

A2: The primary causes include:

  • Matrix Components: Endogenous materials from biological samples, such as lipids (especially phospholipids), proteins, and salts, are major contributors to ion suppression.

  • Co-elution: When these matrix components are not adequately separated from Vitamin K1 during the liquid chromatography (LC) phase, they enter the ion source at the same time, competing for the available charge and suppressing the Vitamin K1 signal.[1]

  • Mobile Phase Additives: Certain mobile phase additives, like Trifluoroacetic Acid (TFA), are known to cause significant ion suppression in electrospray ionization (ESI) mode, although they can improve chromatography.[4]

  • High Flow Rates: High flow rates in the LC system can sometimes lead to less efficient ionization and increased susceptibility to ion suppression.[4]

Q3: How can a stable isotope-labeled internal standard (SIL-IS) help with ion suppression?

A3: A stable isotope-labeled internal standard, such as ¹³C₆-Vitamin K1 or Vitamin K1-d7, is the ideal tool to compensate for ion suppression.[2][5] These standards are chemically identical to Vitamin K1 but have a different mass. They are added to the sample at the beginning of the preparation process and experience the same extraction inefficiencies and ion suppression or enhancement effects as the target analyte.[1] Because the SIL-IS and the analyte co-elute and are suppressed to the same degree, the ratio of their signals remains constant.[1][5] This allows for accurate quantification even when significant and variable ion suppression is present across different samples.[2]

Q4: Which ionization technique, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is better for Vitamin K1 analysis to minimize ion suppression?

A4: Both ESI and APCI have been used for Vitamin K1 analysis. While ESI is a common technique, Vitamin K1's hydrophobic nature and lack of easily ionizable sites can make it challenging.[2] APCI is generally considered less susceptible to ion suppression from matrix effects compared to ESI.[4][5] However, some studies have achieved high sensitivity using ESI, particularly when coupled with effective sample cleanup and optimized mobile phases.[6] The choice may depend on the specific matrix, instrumentation, and the effectiveness of the sample preparation method. Some researchers have found lower sensitivity with APCI compared to a well-optimized ESI method.[6]

Troubleshooting Guide

Q: My Vitamin K1 signal is low and inconsistent. How do I determine if ion suppression is the cause?

A: To diagnose ion suppression, you can perform a post-column infusion experiment.

  • Setup: Infuse a standard solution of Vitamin K1 at a constant rate into the mobile phase flow after the analytical column.

  • Analysis: Inject a blank matrix extract (a sample processed without the analyte).

  • Interpretation: Monitor the Vitamin K1 signal. A steady, flat baseline indicates no ion suppression. A dip in the signal at the retention time where interfering matrix components elute confirms the presence of ion suppression.[7]

Q: I've confirmed ion suppression is occurring. What is the first step to mitigate it?

A: The most effective first step is to improve your sample preparation to remove interfering matrix components before they reach the LC-MS/MS system.[1][4]

  • Problem: Protein precipitation (PPT) alone is often insufficient for cleaning up complex samples like plasma or serum, as it may not effectively remove phospholipids and salts.[8]

  • Solution: Implement more rigorous cleanup techniques.

    • Liquid-Liquid Extraction (LLE): LLE is effective for the lipophilic Vitamin K1 and can efficiently remove salts and other polar interferences.[7][8] Common extraction solvents include hexane (B92381) and ethanol (B145695).[9]

    • Solid-Phase Extraction (SPE): SPE provides excellent selectivity and can effectively remove interfering compounds.[1][8]

    • Phospholipid Removal: Specific techniques, such as using phospholipid removal plates or cartridges, are highly effective at reducing this major source of ion suppression in plasma and serum samples.[3]

Q: My sample preparation is optimized, but I still see signal suppression. What chromatographic adjustments can I make?

A: Optimizing the liquid chromatography can separate Vitamin K1 from co-eluting matrix components.[1]

  • Change the Stationary Phase: Using a different column chemistry can alter selectivity. Phenyl-Hexyl or Pentafluorophenyl (PFP) columns have shown good performance for separating lipophilic compounds like Vitamin K1 from matrix interferences.[3][9]

  • Adjust the Mobile Phase:

    • Solvent: Altering the organic solvent (e.g., methanol (B129727) vs. acetonitrile) can change elution patterns.

    • Additives: Avoid strong ion-pairing agents like TFA. Use additives more compatible with MS, such as formic acid, ammonium (B1175870) formate, or ammonium fluoride, which can aid in forming adducts ([M+NH₄]⁺) and improve ionization without causing significant suppression.[6][9]

  • Modify the Gradient: Adjusting the gradient slope can improve the resolution between Vitamin K1 and interfering peaks.

Experimental Protocols

Protocol 1: Phospholipid Removal and LC-MS/MS Analysis

This protocol is adapted from a method designed for fast and accurate analysis of Vitamin K1 in human plasma.[3]

  • Sample Preparation (Phospholipid Removal):

    • To a 500 µL aliquot of plasma sample, add 5 µL of internal standard solution (e.g., Vitamin K1-d7).

    • Add 1.5 mL of acetonitrile, then vortex for 20 seconds.

    • Centrifuge at 4300 rpm for 10 minutes to precipitate proteins.

    • Load the supernatant onto a phospholipid removal 96-well plate (e.g., ISOLUTE PLD+).[3]

    • Apply vacuum to collect the eluate.

    • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.

    • Reconstitute the dried extract with 100 µL of a 15:85 water:methanol solution.

  • LC-MS/MS Conditions:

    • LC System: UPLC System

    • Column: Raptor Biphenyl (e.g., 50 x 2.1 mm, 2.7 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Methanol + 0.1% Formic Acid

    • Gradient: A suitable gradient to ensure separation (e.g., starting at 15% A, ramping to 2% A, holding, and re-equilibrating).

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI+

    • MRM Transitions: Monitor appropriate precursor/product ion pairs for Vitamin K1 and its internal standard.

Protocol 2: Liquid-Liquid Extraction (LLE) and LC-MS/MS Analysis

This protocol is based on a common LLE procedure for extracting Vitamin K from serum.[9]

  • Sample Preparation (LLE):

    • Pipette 500 µL of serum sample into a test tube.

    • Add 50 µL of the internal standard working solution.

    • Add 1.5 mL of ethanol and vortex for 1 minute.

    • Add 4 mL of hexane and vortex for another minute.

    • Centrifuge for 10 minutes at high speed (e.g., 13,000 rpm) to separate the layers.[9]

    • Carefully transfer the upper organic layer (hexane) to a clean tube.

    • Evaporate the solvent to dryness under nitrogen at room temperature.

    • Reconstitute the residue in 200 µL of a 1:3 water:methanol mixture.[9]

  • LC-MS/MS Conditions:

    • LC System: HPLC or UPLC System

    • Column: Accucore PFP (e.g., 100 x 2.1 mm, 2.6 µm)[9]

    • Mobile Phase A: Water with 0.1% Formic Acid and 5mM Ammonium Formate[9]

    • Mobile Phase B: Methanol with 0.1% Formic Acid[9]

    • Flow Rate: 0.5 mL/min[9]

    • Column Temperature: 50 °C[9]

    • Injection Volume: 20 µL[9]

    • MS System: Triple Quadrupole Mass Spectrometer

    • Ionization: ESI+

    • MRM Transitions: Monitor appropriate precursor/product ion pairs.

Quantitative Data Summary

The following tables summarize performance data from various methods designed to mitigate ion suppression.

Table 1: Method Precision and Accuracy

Analyte Sample Prep QC Level Intraday Precision (%RSD) Interday Precision (%RSD) Accuracy (% Recovery) Reference
Vitamin K1 Phospholipid Removal Low (0.25 ng/mL) 7.83% 5.75% Within 10% of nominal [3]
Vitamin K1 Phospholipid Removal Med (0.75 ng/mL) 1.95% 3.39% Within 10% of nominal [3]
Vitamin K1 Phospholipid Removal High (8.00 ng/mL) 0.21% 4.30% Within 10% of nominal [3]
Vitamin K1 SPE Low (0.14 ng/mL) 5.4% 7.7% 104.3% [2]
Vitamin K1 SPE Med (0.69 ng/mL) 3.8% 4.8% 99.4% [2]

| Vitamin K1 | SPE | High (13.8 ng/mL) | 2.5% | 3.0% | 100.1% |[2] |

Table 2: Matrix Effect Evaluation

Analyte Sample Prep Matrix Factor (Low Conc.) Matrix Factor (High Conc.) Compensation by IS Reference
Vitamin K1 SPE 0.28 (Significant Suppression) 0.30 (Significant Suppression) Yes, IS compensated adequately [2]

| K1, MK-4, MK-7 | SPE | -2.8% to +13% | -2.8% to +13% | Not explicitly stated, but method validated |[6] |

Visualization

IonSuppressionTroubleshooting Start Start: Low or Inconsistent Vitamin K1 Signal CheckSuppression Is Ion Suppression the Cause? (Post-Column Infusion Test) Start->CheckSuppression NoSuppression Problem is Likely Elsewhere (e.g., instrument sensitivity, analyte stability) CheckSuppression->NoSuppression No OptimizeSamplePrep Step 1: Optimize Sample Preparation CheckSuppression->OptimizeSamplePrep Yes LLE Implement Liquid-Liquid Extraction (LLE) to remove salts and polar interferences OptimizeSamplePrep->LLE SPE Implement Solid-Phase Extraction (SPE) for selective cleanup OptimizeSamplePrep->SPE PLD Use Phospholipid Removal Plates/Cartridges to eliminate lipid-based suppression OptimizeSamplePrep->PLD UseIS Crucial Step for ALL Methods: Use a Stable Isotope-Labeled Internal Standard (SIL-IS) to compensate for remaining matrix effects OptimizeSamplePrep->UseIS ReEvaluate Re-evaluate Signal Is suppression resolved? LLE->ReEvaluate SPE->ReEvaluate PLD->ReEvaluate OptimizeLC Step 2: Optimize Chromatography ReEvaluate->OptimizeLC No Success Method Optimized Proceed with Validation ReEvaluate->Success Yes Column Change Column Chemistry (e.g., PFP, Phenyl-Hexyl) OptimizeLC->Column MobilePhase Modify Mobile Phase (Additives: Formic Acid, NH4F) (Avoid TFA) OptimizeLC->MobilePhase Gradient Adjust Gradient Profile to improve resolution OptimizeLC->Gradient OptimizeLC->UseIS FinalCheck Final Check Is signal acceptable? Column->FinalCheck MobilePhase->FinalCheck Gradient->FinalCheck FinalCheck->Success Yes FinalCheck->UseIS No, but improved

A workflow for troubleshooting ion suppression in Vitamin K1 analysis.

References

improving the recovery of Vitamin K1 from biological samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the recovery and quantification of Vitamin K1 (phylloquinone) from biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical steps to ensure Vitamin K1 stability in biological samples?

A: Vitamin K1 is highly sensitive to light and temperature.[1][2] To prevent degradation, samples (serum, plasma) should be collected in amber tubes or tubes protected from light.[3][4] They must be cooled immediately after collection and stored at 2-8°C for short-term storage (up to one week) or frozen at -20°C or lower for long-term storage.[1] Stability tests have shown that Vitamin K1 in serum is sensitive to light, even after only one day at 20°C.

Q2: I am experiencing low recovery of Vitamin K1. What are the common causes?

A: Low recovery is a frequent issue stemming from several factors:

  • Adsorption: Due to its very fat-soluble and non-polar nature, Vitamin K1 tends to adhere to surfaces like plastic tubes and pipette tips. Using polypropylene (B1209903) materials and minimizing sample transfer steps can help.

  • Degradation: Exposure to light and elevated temperatures can degrade the vitamin. Saponification, a traditional method to remove lipids, can also lead to decomposition as Vitamin K1 is sensitive to alkali.

  • Inefficient Extraction: The chosen extraction method may not be optimal for your sample matrix. High lipid content can interfere with extraction efficiency.

  • Evaporation Loss: Vitamin K1 can be lost during the evaporation step if not performed carefully under a gentle stream of nitrogen.

Q3: How can I minimize matrix effects, especially from lipids, during analysis?

A: Matrix effects, particularly from triglycerides and phospholipids (B1166683), are a major challenge in Vitamin K1 analysis. Several strategies can mitigate this:

  • Solid-Phase Extraction (SPE): SPE is effective for sample clean-up. Silica-based SPE can separate polar and nonpolar lipids, while polymeric reversed-phase (RP) cartridges are also commonly used.

  • Phospholipid Removal Plates: Specialized 96-well plates can be used for high-throughput removal of phospholipids from plasma or serum extracts.

  • Liquid-Liquid Extraction (LLE): LLE with solvents like hexane (B92381) can efficiently extract the lipophilic Vitamin K1 while leaving behind more polar interfering substances.

  • LC-MS/MS Analysis: Modern LC-MS/MS methods offer high selectivity and can distinguish Vitamin K1 from co-eluting matrix components. Using a stable isotope-labeled internal standard (e.g., ¹³C₆-vitamin K1 or K1-d7) is crucial to compensate for matrix-induced ion suppression.

Q4: Should I use HPLC with fluorescence detection or LC-MS/MS for quantification?

A: The choice depends on the required sensitivity and available equipment.

  • HPLC with Fluorescence Detection (HPLC-FD): This is a sensitive and reliable method. However, since Vitamin K1 is not naturally fluorescent, it requires post-column reduction to its hydroquinone (B1673460) form using a zinc or platinum catalyst. This adds complexity to the HPLC setup.

  • LC-MS/MS: This is the gold standard for high sensitivity and specificity, especially for samples with very low concentrations (≤0.1 ng/mL). It can better handle matrix interference and does not require post-column derivatization.

Q5: Is saponification a recommended step for lipid removal?

A: While traditionally used, saponification is often not recommended for Vitamin K1 analysis because the vitamin is easily decomposed by alkali, which can lead to inaccurate quantification. Alternative and less destructive methods like SPE, LLE, or enzymatic digestion with lipase (B570770) are preferred for removing fat from the sample matrix. For certain complex food matrices, ultrasound-assisted extraction has been shown to be an effective alternative to enzymatic treatment.

Troubleshooting Guide: Low Vitamin K1 Recovery

This guide provides a logical workflow to diagnose and resolve common issues leading to poor recovery of Vitamin K1.

G start Start: Low Vitamin K1 Recovery check_storage 1. Review Sample Handling - Stored protected from light? - Cooled immediately? - Correct temperature (-20°C or below)? start->check_storage storage_issue Result: Sample Degradation Action: Re-collect samples using strict light/temperature controls. check_storage->storage_issue No check_extraction 2. Evaluate Extraction Method - High lipid matrix? - Using LLE, SPE, or both? check_storage->check_extraction Yes end Recovery Improved storage_issue->end extraction_issue Result: Inefficient Extraction/Matrix Effects Action: Optimize clean-up. Use phospholipid removal SPE or combine LLE with SPE. Consider online SPE. check_extraction->extraction_issue Yes check_adsorption 3. Check for Adsorption Losses - Multiple transfer steps? - Using glass or standard plasticware? check_extraction->check_adsorption No extraction_issue->end adsorption_issue Result: Analyte Loss to Surfaces Action: Minimize transfers. Use low-adsorption polypropylene tubes/tips. Rinse tubes with extraction solvent. check_adsorption->adsorption_issue Yes check_is 4. Verify Internal Standard (IS) - IS added at the very first step? - Is it a stable isotope-labeled standard? check_adsorption->check_is No adsorption_issue->end is_issue Result: Inaccurate Correction Action: Add IS to sample before any processing. Use K1-d7 or 13C6-K1 for LC-MS/MS to best mimic analyte behavior. check_is->is_issue No check_is->end Yes is_issue->end

Caption: Troubleshooting workflow for low Vitamin K1 recovery.

Experimental Protocols

Protocol 1: Vitamin K1 Extraction from Plasma using SPE for HPLC-FD Analysis

This protocol is a generalized procedure based on common methodologies.

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature, protected from light.

    • To 1 mL of plasma, add 10 µL of an internal standard (IS) solution (e.g., a vitamin K derivative).

    • Add 2 mL of ethanol (B145695) or acetonitrile (B52724) to precipitate proteins. Vortex for 1 minute and centrifuge at 10,000 x g for 5 minutes.

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric RP-SPE or C8 cartridge by rinsing with 3 mL of methanol (B129727), followed by 3 mL of deionized water.

    • Load the supernatant from the precipitation step onto the conditioned SPE cartridge.

    • Wash the cartridge with a suitable solvent (e.g., a water/methanol mixture) to remove polar interferences.

    • Elute Vitamin K1 and the IS with an organic solvent like methanol or n-hexane/diethyl ether.

  • Eluate Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

    • Reconstitute the dried sample in 150 µL of the HPLC mobile phase.

    • Inject 100 µL into the HPLC system.

  • HPLC-FD Analysis:

    • Use a C18 reversed-phase column.

    • Employ an isocratic mobile phase, such as a mixture of methanol and water.

    • Place a post-column reactor containing zinc or platinum particles between the analytical column and the fluorescence detector to reduce Vitamin K1.

    • Set the fluorescence detector to an excitation wavelength of ~246 nm and an emission wavelength of ~430 nm.

G cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis p1 1. Add Internal Standard to Plasma p2 2. Protein Precipitation (Ethanol/Acetonitrile) p1->p2 p3 3. Vortex & Centrifuge p2->p3 p4 4. Collect Supernatant p3->p4 s1 5. Condition SPE Cartridge s2 6. Load Supernatant p4->s2 s1->s2 s3 7. Wash Cartridge s2->s3 s4 8. Elute Vitamin K1 s3->s4 a1 9. Evaporate Eluate (Nitrogen Stream) s4->a1 a2 10. Reconstitute in Mobile Phase a1->a2 a3 11. Inject into HPLC-FD System a2->a3

Caption: General workflow for SPE-HPLC-FD analysis of Vitamin K1.

Protocol 2: High-Throughput Vitamin K1 Extraction using Phospholipid Removal for LC-MS/MS

This protocol is adapted from a high-throughput method for clinical research.

  • Sample Preparation:

    • To a 500 µL aliquot of serum or plasma, add 5 µL of a deuterated internal standard solution (e.g., K1-d7 at 100 ng/mL in methanol).

    • Add 1.5 mL of acetonitrile, vortex for 20 seconds, and centrifuge at ~4,300 rpm for 10 minutes to precipitate proteins.

  • Phospholipid Removal:

    • Load the resulting supernatant onto a 96-well phospholipid removal plate.

    • Apply vacuum to collect the eluate.

  • Eluate Processing:

    • Evaporate the eluate to dryness at 50°C under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of a water/methanol (15:85) solution.

    • Inject 5 µL for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Use a suitable analytical column such as a Raptor Biphenyl.

    • Employ a gradient elution with a mobile phase containing water and methanol with an additive like ammonium (B1175870) formate (B1220265) to improve ionization.

    • Detect using a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 1: Comparison of Common Extraction Techniques
FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Saponification
Principle Chromatographic separationPartitioning between immiscible liquidsHydrolysis of lipids with alkali
Selectivity Good to ExcellentModerate to GoodLow (removes lipids but not specific)
Throughput Can be high (96-well format)ModerateLow to Moderate
Risk of Analyte Loss Moderate (potential for incomplete elution)Moderate (emulsion formation)High (degradation of Vitamin K1)
Primary Application Sample clean-up, removal of interferencesPrimary extraction from sample matrixTraditional method for high-fat matrices (use with caution)
Table 2: Vitamin K1 Stability in Different Storage Conditions
Sample TypeStorage VehicleTemperatureDurationStability OutcomeReference
SerumN/A20°C (in light)1 dayUnstable, degradation observed
Plasma/SerumN/A2-8°C (in dark)1 weekStable
Plasma/SerumN/A-20°C (in dark)Long-termStable
Oral LiquidSterile Water for Injection (in amber plastic syringe)Refrigerated21 daysStable (within 90-110% of initial concentration)
Oral LiquidSterile Water for Injection (in amber glass bottle)Refrigerated105 daysStable (>90% recovery)
Oral LiquidCherry Syrup (in amber plastic syringe)Refrigerated24 hoursStable
Oral LiquidSimple Syrup or Ora-SweetRefrigerated< 24 hoursUnstable, low potency even at day 0

References

addressing the instability of deuterated Vitamin K1 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling deuterated Vitamin K1 (d-VK1) solutions, focusing on the common challenge of its instability. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of deuterated Vitamin K1 degradation in solution?

A1: The instability of deuterated Vitamin K1 (phylloquinone), similar to its non-deuterated form, is primarily driven by three factors:

  • Light Exposure: Vitamin K1 is highly photosensitive and degrades rapidly when exposed to both UV and visible light, such as ambient laboratory fluorescent lighting.[1][2] Degradation follows first-order kinetics and is a major challenge in its analysis and handling.[2][3]

  • Oxygen Sensitivity: The molecule is susceptible to oxidation. Dissolved oxygen in solvents can contribute to its degradation.

  • Temperature: While more stable at lower temperatures, prolonged storage at room temperature accelerates degradation.[4][5]

Q2: What is the best way to store d-VK1 stock and working solutions?

A2: To maximize stability, solutions should be stored under the following conditions:

  • Protection from Light: Always use amber glass vials or cover containers with aluminum foil to block light.[1][6]

  • Low Temperature: For short-term storage (up to one week), refrigeration at 2-8°C is acceptable.[7] For long-term storage, freezing at -20°C or -80°C is required.[5][8] Stock solutions in ethanol (B145695) have been shown to be stable for at least 3 years at -70°C.[9]

  • Inert Atmosphere: To prevent oxidation, overlay the solution with an inert gas like nitrogen or argon before sealing the container, especially for long-term storage.

Q3: Which solvents are recommended for dissolving d-VK1?

A3: Deuterated Vitamin K1 is a fat-soluble vitamin. Recommended solvents include:

  • Ethanol: 40 mg/mL.[5]

  • DMSO: 25 mg/mL.[5]

  • Methanol (B129727): Commonly used for preparing standard solutions for HPLC analysis.[8]

  • Iso-octane: Used for Ultra-Performance Convergence Chromatography (UPC2) methods.[10]

For optimal stability, it is best practice to use solvents that have been de-gassed to remove dissolved oxygen.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem: My d-VK1 solution concentration is decreasing unexpectedly.

This is the most common issue and is almost always due to degradation. Use the following flowchart to diagnose the potential cause.

G Troubleshooting d-VK1 Degradation start Problem: Low d-VK1 Concentration q_light Was the solution exposed to light? start->q_light s_light Solution: Use amber vials or foil. Work under subdued light. q_light->s_light  Yes q_temp How was it stored? q_light->q_temp No   s_light->q_temp s_temp_rt Solution: Store at ≤ -20°C. Minimize time at room temp. q_temp->s_temp_rt Room Temp   s_temp_fridge Note: Refrigeration (2-8°C) is for short-term storage only (< 7 days). q_temp->s_temp_fridge Fridge (2-8°C)   q_oxygen Was the solvent de-gassed or stored under inert gas? q_temp->q_oxygen Frozen (≤ -20°C)   s_temp_rt->q_oxygen s_temp_fridge->q_oxygen s_oxygen Solution: Use de-gassed solvents. Overlay with N2 or Argon. q_oxygen->s_oxygen No   end_node If issues persist, consider preparing fresh solutions. q_oxygen->end_node Yes   s_oxygen->end_node

A decision tree for troubleshooting deuterated Vitamin K1 degradation.

Experimental Protocols

Protocol 1: Preparation of d-VK1 Stock and Working Solutions

This protocol is adapted for preparing standards for analytical quantification.

Materials:

  • Deuterated Vitamin K1 standard

  • Methanol (HPLC grade or higher)

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

  • Analytical balance

Procedure:

  • Accurately weigh approximately 10 mg of the d-VK1 standard.

  • Dissolve the standard in a 10 mL amber volumetric flask using methanol to create a stock solution (e.g., 1000 ppm). Ensure complete dissolution, using sonication if necessary.[8]

  • Store this stock solution in an amber vial at -20°C or below.[8]

  • Prepare working solutions by performing serial dilutions of the stock solution with methanol into amber volumetric flasks.

  • Use working solutions immediately or store them at -20°C for short periods. Always allow solutions to equilibrate to room temperature before use.

Protocol 2: General Stability Assessment via HPLC

This protocol outlines a typical workflow for evaluating the stability of d-VK1 under various conditions.

G Workflow for d-VK1 Stability Study prep_stock 1. Prepare d-VK1 Stock Solution aliquot 2. Aliquot into Test Vials (e.g., amber vs. clear) prep_stock->aliquot expose 3. Expose to Conditions (e.g., Light, Dark, RT, 4°C, -20°C) aliquot->expose sample 4. Sample at Time Points (T=0, 1d, 7d, 30d) expose->sample hplc 5. Analyze via HPLC-UV/FLD or LC-MS sample->hplc analyze 6. Quantify Peak Area vs. T=0 hplc->analyze report 7. Report % Recovery vs. Time analyze->report

A typical experimental workflow for assessing d-VK1 stability.

Methodology:

  • Preparation: Prepare a d-VK1 solution in the desired solvent (e.g., methanol, ethanol) at a known concentration.

  • Aliquoting: Distribute the solution into multiple amber vials for protected conditions and clear vials for light-exposed conditions.

  • Storage Conditions: Store sets of vials under different environmental conditions:

    • Ambient fluorescent light at room temperature (20-25°C).[4]

    • In the dark at room temperature (20-25°C).

    • Refrigerated in the dark (2-8°C).

    • Frozen in the dark (≤ -20°C).

  • Time Points: At specified intervals (e.g., 0, 24h, 48h, 7 days, 21 days), remove a vial from each condition for analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method. A common method involves a C18 reversed-phase column with UV or fluorescence detection.[6][11]

    • Mobile Phase: Isocratic elution with a mixture of organic solvents (e.g., methanol/isopropanol).

    • Detection: UV detection around 246-268 nm or fluorescence detection (Ex: 246 nm, Em: 430 nm) after post-column reduction for enhanced sensitivity.[11][12]

  • Quantification: Determine the concentration of d-VK1 remaining by comparing the peak area to the T=0 sample. Stability is often defined as retaining 90-110% of the initial concentration.[6][13]

Quantitative Stability Data

The stability of Vitamin K1 is highly dependent on the storage vehicle and conditions. While data specific to deuterated forms is limited, the stability profile is expected to be analogous to the non-deuterated compound.

Table 1: Stability of Vitamin K1 (1 mg/mL) in Different Vehicles Stored in Amber Plastic Syringes at 4.9-5.4°C

Compounding VehicleTime to Fall Below 90% Potency (Beyond-Use Date)
Sterile Water for Injection (SWFI)21 Days[13]
SyrPalta™7 Days[13]
Cherry Syrup24 Hours[13]
Simple Syrup< 24 Hours (Initial recovery was 86.8%)[14]
Ora-Sweet™< 24 Hours (High variability, low initial potency)[13][14]

Table 2: Stability of Vitamin K1 (1 mg/mL) in SWFI Under Refrigeration

Storage ContainerTime to Fall Below 90% Potency
Amber Glass Bottles> 105 Days[6][15]
Amber Plastic Syringes21 Days[15]

References

preventing photo-degradation of Vitamin K1 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of photo-degradation of Vitamin K1 (phylloquinone) during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: How sensitive is Vitamin K1 to light?

A1: Vitamin K1 is extremely sensitive to both artificial and natural light. Exposure to daylight and fluorescent light can lead to significant degradation in a short period.[1] It is crucial to handle all samples and standards containing Vitamin K1 under subdued light conditions and in light-protected containers.[2][3]

Q2: What wavelengths of light are most damaging to Vitamin K1?

A2: Vitamin K1 has absorption maxima at approximately 244 nm, 268 nm, and 332 nm.[4] Exposure to UV light, particularly around 254 nm, causes rapid decomposition.[5]

Q3: What are the common degradation products of Vitamin K1?

A3: The primary degradation products of Vitamin K1 include its 2,3-epoxide and menaquinone-4. Other degradation products can also be formed depending on the specific conditions.

Q4: Can I use plastic containers for storing Vitamin K1 samples?

A4: While amber plastic syringes and containers can offer some protection, studies have shown that Vitamin K1 is more stable when stored in amber glass bottles, especially for longer durations. For short-term storage or immediate use, amber plastic may be acceptable.

Q5: Are there any chemical stabilizers I can add to my samples to prevent photo-degradation?

A5: Yes, certain photoprotective agents have been shown to improve the stability of Vitamin K1. For instance, p-aminobenzoic acid (PABA) has been reported to significantly enhance the photostability of Vitamin K1. Other compounds like DL methionine and sodium metabisulphite have also demonstrated some photostabilizing effects under specific conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low recovery of Vitamin K1 Photo-degradation during sample processing.- Work under yellow or red light, or in a dimly lit room. - Use amber-colored glassware and vials for all sample preparation steps and storage. - Minimize the exposure time of samples to any light source.
Adsorption to container surfaces.- Use silanized glassware to minimize adsorption. - Prefer amber glass over plastic for long-term storage.
Inefficient extraction from the sample matrix.- Optimize the extraction solvent and procedure for your specific sample type. Solid-phase extraction (SPE) is often effective for cleanup. - For fatty matrices, consider methods like ultrasound-assisted extraction (UAE) followed by SPE.
High variability in results Inconsistent light exposure between samples.- Standardize the entire sample preparation workflow to ensure each sample receives the same minimal light exposure.
Matrix effects in LC-MS/MS analysis.- Use a suitable internal standard, such as a deuterated form of Vitamin K1 (e.g., Vitamin K1-D7), to compensate for matrix effects and variations in extraction efficiency.
Appearance of unexpected peaks in chromatogram Presence of degradation products.- Confirm the identity of degradation products using mass spectrometry (MS). - Implement stricter light protection measures to prevent their formation.

Quantitative Data on Photo-degradation

The rate of Vitamin K1 photo-degradation follows first-order kinetics. The degradation rate is influenced by the solvent, light intensity, and the presence of photoprotective agents.

Table 1: Photo-degradation Rate Constants of Vitamin K1 in Cyclohexane

ConditionRate Constant (k) in h⁻¹Reference
Irradiated with UV (66 W/m²) and visible light (80 kilolux)0.185

Table 2: Effect of Photoprotective Agents on the Photostability of Vitamin K1

Photoprotective Agent (Concentration)Improvement in Photostability (Fold Increase)Reference
0.01% p-aminobenzoic acid (PABA)46

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis of Vitamin K1 from Serum

This protocol is adapted from established methods and emphasizes light protection.

Materials:

  • Amber glass centrifuge tubes

  • Amber HPLC vials

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Internal standard (IS) solution (e.g., Vitamin K1-d7 in methanol)

  • Ethanol (B145695)

  • n-Hexane

  • Solid-Phase Extraction (SPE) silica (B1680970) cartridges

  • Elution solvent (e.g., n-hexane/diethyl ether, 97:3, v/v)

  • Reconstitution solvent (e.g., methanol)

Procedure:

  • Work under Subdued Light: Perform all subsequent steps under yellow or red light, or in a dimly lit environment.

  • Sample Collection and Spiking: To 1 mL of serum in an amber glass centrifuge tube, add a known amount of the internal standard solution.

  • Protein Precipitation: Add 2 mL of ethanol and vortex for 1 minute to precipitate proteins.

  • Liquid-Liquid Extraction: Add 5 mL of n-hexane, vortex for 2 minutes, and then centrifuge at 3500 x g for 10 minutes.

  • Collection of Supernatant: Carefully transfer the upper hexane (B92381) layer to a new amber glass tube.

  • Evaporation: Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

  • Solid-Phase Extraction (SPE) Cleanup: a. Condition a silica SPE cartridge with 5 mL of n-hexane. b. Reconstitute the dried extract in a small volume of n-hexane and load it onto the SPE cartridge. c. Wash the cartridge with 5 mL of n-hexane to remove interfering substances. d. Elute Vitamin K1 with the elution solvent.

  • Final Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in a known volume of reconstitution solvent (e.g., 150 µL).

  • Analysis: Transfer the reconstituted sample to an amber HPLC vial and inject it into the HPLC system.

Visualizations

Workflow for Preventing Vitamin K1 Photo-degradation

G Workflow for Minimizing Vitamin K1 Photo-degradation cluster_prep Sample Preparation cluster_analysis Analysis start Start: Sample Collection low_light Work Under Subdued Light (Yellow/Red Light) start->low_light Crucial First Step amber_glass Use Amber Glassware low_light->amber_glass extraction Extraction (e.g., LLE, SPE) amber_glass->extraction evaporation Evaporation (under Nitrogen) extraction->evaporation reconstitution Reconstitution in Amber Vial evaporation->reconstitution hplc HPLC/LC-MS Analysis reconstitution->hplc end End: Data Acquisition hplc->end

Caption: A workflow diagram illustrating the key steps to minimize Vitamin K1 photo-degradation during sample preparation and analysis.

Logical Relationship of Protective Measures

G Key Protective Measures Against Vitamin K1 Photo-degradation main Prevention of Vitamin K1 Photo-degradation light Control of Light Exposure main->light container Appropriate Container Selection main->container stabilizer Use of Chemical Stabilizers main->stabilizer sub_light1 Work in Dim/Colored Light light->sub_light1 sub_light2 Minimize Exposure Time light->sub_light2 sub_container1 Amber Glassware container->sub_container1 sub_container2 Light-blocking Plasticware container->sub_container2 sub_stabilizer1 p-aminobenzoic acid (PABA) stabilizer->sub_stabilizer1 sub_stabilizer2 Antioxidants stabilizer->sub_stabilizer2

Caption: A diagram showing the logical relationship of key protective measures to prevent the photo-degradation of Vitamin K1.

References

selecting the optimal chromatography column for Vitamin K1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of Vitamin K1. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their separation methods.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of chromatography used for Vitamin K1 analysis?

A1: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Vitamin K1. Both normal-phase (NP) and reversed-phase (RP) HPLC methods are frequently employed, with the choice depending on the specific analytical goals, such as separating geometric isomers or quantifying the vitamin in complex matrices.[1][2]

Q2: Which type of column is best for separating Vitamin K1 and its isomers?

A2: The optimal column depends on the specific separation required:

  • Normal-Phase Chromatography: For the separation of cis and trans isomers of Vitamin K1, a silica-based column is highly effective.[3] This is the method often cited in pharmacopoeial monographs.

  • Reversed-Phase Chromatography: C18 columns are commonly used for the analysis of Vitamin K1 in various samples, including serum and food. For enhanced separation of structurally related isomers, a C30 column can provide high shape selectivity.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): For faster analysis times, UHPLC systems with columns such as a C18 or a Pentafluorophenyl (PFP) column can be utilized.

Q3: What are the typical mobile phases for Vitamin K1 analysis?

A3: Mobile phase selection is critical and corresponds to the chromatography mode:

  • Normal-Phase: A nonpolar mobile phase, such as heptane (B126788) or hexane (B92381), with small amounts of a polar modifier like diisopropyl ether and octanol (B41247) is common.

  • Reversed-Phase: A polar mobile phase is used, typically a mixture of methanol (B129727), isopropanol, and acetonitrile, sometimes with an aqueous component or buffer.

Q4: How can I detect Vitamin K1 after chromatographic separation?

A4: Several detection methods are available:

  • UV Detection: This is a common and straightforward method, with detection wavelengths typically set around 248 nm, 254 nm, or 270 nm.

  • Fluorescence Detection: For higher sensitivity, especially in biological samples with low concentrations, fluorescence detection after post-column reduction is a powerful technique. This involves reducing the quinone form of Vitamin K1 to its fluorescent hydroquinone (B1673460) derivative.

  • Mass Spectrometry (MS/MS): For high selectivity and sensitivity, particularly in complex matrices, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is an excellent choice.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution between cis and trans isomers of Vitamin K1. In normal-phase chromatography, the type of silica (B1680970) can significantly affect selectivity. In reversed-phase, a standard C18 may not provide sufficient shape selectivity. Temperature can also influence the separation of isomers.In normal-phase, test different silica-based columns as their chromatographic properties can vary. For reversed-phase, consider using a C30 column which offers better shape selectivity for isomers. Optimize the column temperature; for some C30 columns, sub-ambient temperatures (e.g., 15 °C) can improve resolution.
Unstable retention times, especially in normal-phase HPLC. Insufficient column equilibration is a common issue in normal-phase chromatography, which is sensitive to the water content of the mobile phase.Equilibrate the column for an extended period, which can be up to 2 hours or about twenty column volumes. To speed up equilibration, a special solvent preparation involving pre-saturating the mobile phase with water can be employed.
Low sensitivity when analyzing Vitamin K1 in biological samples. The concentration of Vitamin K1 in plasma or serum is very low. UV detection may lack the required sensitivity.Utilize a more sensitive detection method such as fluorescence detection with post-column reduction or LC-MS/MS.
Presence of contaminating peaks. The sample matrix can be complex, leading to interferences. The HPLC system itself, particularly plastic components, can be incompatible with organic solvents used in normal-phase LC, leading to contamination.Employ a robust sample preparation method, such as solid-phase extraction (SPE), to clean up the sample. For normal-phase LC, ensure your HPLC system is compatible with the organic solvents used to avoid solubilizing plastic components.
Seeing two peaks for a Vitamin K1 standard. The Vitamin K1 standard may contain both the cis and trans isomers. Isomerization can occur if the standard is not stored correctly.This is expected if your chromatographic method is capable of resolving the isomers. The presence of two peaks can be confirmed by comparing with a chromatogram of a pure isomer standard if available.

Experimental Protocols

Protocol 1: Normal-Phase HPLC for Separation of Vitamin K1 Isomers

This protocol is based on methodologies described in the European Pharmacopoeia for the determination of cis and trans isomers of Vitamin K1.

  • Column: Hypersil Silica, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Heptane / Diisopropylether / Octanol (1000:3.3:0.67 v/v/v).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: Ambient (approximately 22 °C).

  • Detection: UV at 254 nm.

  • Sample Preparation: A stock solution of Vitamin K1 (containing both isomers) is prepared by diluting in the mobile phase to a suitable concentration (e.g., 0.14 mg/mL).

  • Equilibration: It is crucial to equilibrate the column with the mobile phase for at least 2 hours at the operational flow rate to achieve stable retention times.

Protocol 2: Reversed-Phase HPLC for Quantification of Vitamin K1 in Serum

This protocol is adapted for the determination of Vitamin K1 in human serum using fluorescence detection.

  • Column: LiChroCART RP-18, Superspher 100 (4.6 x 125 mm, 4 µm particle size).

  • Mobile Phase: Methanol (85%), 2-Propanol (9%), Acetonitrile (5%), and a 1% methanol solution containing 10 mM zinc chloride, 5 mM sodium acetate, and 5 mM acetic acid.

  • Flow Rate: 0.8 mL/min.

  • Detection: Fluorescence detection with excitation at 246 nm and emission at 430 nm, following post-column reduction.

  • Sample Preparation: A liquid-liquid extraction is performed. To 0.5 mL of serum, an internal standard is added, followed by ethanol (B145695) to precipitate proteins. Vitamin K1 is then extracted into hexane. The hexane layer is evaporated, and the residue is reconstituted for injection.

Column Selection and Performance Data

Chromatography Mode Column Type Dimensions Typical Application Key Performance Characteristics
Normal-Phase HPLC Silica250 x 4.6 mm, 5 µmSeparation of cis and trans isomers of Vitamin K1.Excellent resolution of geometric isomers. Requires extensive equilibration.
Reversed-Phase HPLC C18125 x 4.6 mm, 4 µmQuantification of Vitamin K1 in biological fluids like serum.Good retention and separation from other forms of Vitamin K.
Reversed-Phase HPLC C30Multiple availableHigh-resolution separation of Vitamin K1 and K2, including isomers.High shape selectivity for structurally related isomers. Separation can be temperature-dependent.
UHPLC C1850 x 2.1 mm, 1.8 µmRapid analysis of Vitamin K1 in food samples.Fast analysis times with good peak shape.
UHPLC PFP (Pentafluorophenyl)-Analysis of Vitamin K1 in serum by UPLC-MS/MS.Provides alternative selectivity for challenging separations.
UPC² (Convergence Chromatography) C18100 x 3.0 mm, 1.8 µmRapid separation of Vitamin K1 isomers and Vitamin K2.Very fast analysis times (less than 3 minutes), reduced organic solvent consumption.

Visualized Workflows

Chromatography_Selection_Workflow start Start: Define Analytical Goal goal1 Separate cis/trans Isomers? start->goal1 goal2 Quantify in Complex Matrix? start->goal2 goal3 Require High Throughput? start->goal3 np_hplc Normal-Phase HPLC (Silica Column) goal1->np_hplc Yes rp_hplc Reversed-Phase HPLC (C18 or C30 Column) goal1->rp_hplc No goal2->rp_hplc Yes uhplc_ms UHPLC-MS/MS (C18 or PFP Column) goal2->uhplc_ms High Sensitivity Needed goal3->uhplc_ms Yes upc2 UPC² (C18 Column) goal3->upc2 Yes, with reduced solvent end End: Optimized Method np_hplc->end Proceed with Method Development rp_hplc->end Proceed with Method Development uhplc_ms->end Proceed with Method Development upc2->end Proceed with Method Development

Caption: Logic diagram for selecting the appropriate chromatography method for Vitamin K1 analysis.

Troubleshooting_Workflow start Start: Chromatographic Issue Identified issue1 Poor Isomer Resolution start->issue1 issue2 Unstable Retention Times start->issue2 issue3 Low Sensitivity start->issue3 sub_issue1_np Normal-Phase? issue1->sub_issue1_np sub_issue1_rp Reversed-Phase? issue1->sub_issue1_rp solution2 Increase Column Equilibration Time (e.g., >20 column volumes) issue2->solution2 solution3 Use Fluorescence with Post-Column Reduction or LC-MS/MS issue3->solution3 solution1a Try Different Silica Column or Optimize Temperature sub_issue1_np->solution1a solution1b Use C30 Column or Optimize Temperature sub_issue1_rp->solution1b end Problem Resolved solution1a->end solution1b->end solution2->end solution3->end

Caption: A troubleshooting workflow for common issues in Vitamin K1 chromatography.

References

Validation & Comparative

Navigating the Analytical Maze: A Comparative Guide to Vitamin K1 Analysis with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of bioanalysis, the accuracy and reliability of quantitative data are paramount for researchers, scientists, and drug development professionals. The analysis of Vitamin K1 (phylloquinone), a vital fat-soluble vitamin, presents unique challenges due to its lipophilic nature and low physiological concentrations. This guide provides a comprehensive comparison of method validation for Vitamin K1 analysis, focusing on the gold standard approach utilizing a deuterated internal standard, Vitamin K1-d3, and contrasting it with alternative methodologies. Experimental data and detailed protocols are presented to support the objective comparison.

The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the most robust method for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] Deuterated internal standards are chemically almost identical to the analyte, ensuring they co-elute and experience similar ionization effects, which effectively compensates for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide will delve into the practical application and proven performance of this technique.

Performance Metrics: A Quantitative Comparison

The validation of a bioanalytical method is a critical process that establishes its suitability for a particular purpose.[4] Key validation parameters for Vitamin K1 analysis using LC-MS/MS with a deuterated internal standard are summarized below. Data from various studies demonstrate the high sensitivity, precision, and accuracy achievable with this methodology.

Validation ParameterPerformance with Deuterated Internal Standard (this compound or similar)Alternative Method Performance (e.g., HPLC-FLD-ECD)
Linearity Range 0.077–26 ng/mL[5]1.000-50.036 ng·mL-1[6]
40–20,000 pg/mL[7]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[5]25.0 pg/mL[7]
6.1 pg/mL[7]
0.14 nmol/L[8]
Intra-assay Precision (%CV) 6.8% at 100 pg/mL[7]< 10%[6]
3.5% at 800 pg/mL[7]
3.0% at 2000 pg/mL[7]
0.207-7.83%[9]
Inter-assay Precision (%CV) 5.8% at 100 pg/mL[7]< 10%[6]
3.0% at 800 pg/mL[7]
3.9% at 2000 pg/mL[7]
3.39-5.75%[9]
Accuracy (% Recovery) 98%–107%[7]Within 10% of nominal concentration[9]
Mean bias of 7.1%[5]95.78% to 104.96% (for TLC-densitometry)[10]
Recovery > 92%[8]Not always reported, can be more variable

The Gold Standard: LC-MS/MS with a Deuterated Internal Standard

The use of a deuterated internal standard like this compound in conjunction with LC-MS/MS is the preferred method for its superior specificity, sensitivity, and ability to correct for matrix effects.[1][2]

Advantages:

  • High Specificity: The use of multiple reaction monitoring (MRM) in tandem mass spectrometry provides greater molecular specificity for Vitamin K1.[7]

  • Enhanced Sensitivity: LC-MS/MS methods can achieve very low limits of quantification, essential for measuring endogenous Vitamin K1 levels.[5][7]

  • Correction for Variability: The deuterated internal standard co-elutes with the analyte, compensating for variations in sample extraction, injection volume, and ionization suppression or enhancement.[2][3]

  • Improved Throughput: Modern LC-MS/MS methods offer rapid analysis times, often under 5 minutes per sample.[9][11]

Limitations:

  • Cost and Availability: Deuterated standards can be more expensive than other types of internal standards.[2][12]

  • Potential for Isotopic Interference: Careful selection of mass transitions is necessary to avoid any potential interference from the natural isotopic distribution of the analyte.[2]

Alternative Approaches

While LC-MS/MS with a deuterated internal standard is superior, other methods have been employed for Vitamin K1 analysis.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): This technique often requires post-column derivatization to convert Vitamin K1 into a fluorescent compound.[6][13]

  • Advantages: Can be a robust and sensitive method.

  • Disadvantages: Typically involves more labor-intensive sample preparation, longer run times, and may be more susceptible to interference from co-extracted lipids compared to LC-MS/MS.[7][8]

LC-MS/MS with a Structural Analog Internal Standard: In the absence of a deuterated standard, a structurally similar molecule may be used.

  • Advantages: More cost-effective than a deuterated standard.

  • Disadvantages: The internal standard may not perfectly mimic the chromatographic and ionization behavior of the analyte, leading to less accurate correction for matrix effects and other variabilities.

Experimental Protocols

A detailed methodology for the analysis of Vitamin K1 in human plasma using LC-MS/MS with a deuterated internal standard is provided below. This protocol is a composite based on common practices described in the literature.[7][8][9]

1. Sample Preparation (Protein Precipitation and Extraction):

  • Pipette 100 µL of plasma or serum into a microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.[1]

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

  • Transfer the supernatant to a clean tube for analysis. Some methods may employ further solid-phase extraction (SPE) for cleaner samples.[7][8]

2. LC-MS/MS Analysis:

  • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Analytical Column: A C18 or Phenyl-Hexyl column is commonly used.[8][9]

  • Mobile Phase: A gradient of methanol (B129727) and water, often with a small amount of formic acid or ammonium (B1175870) formate.[8][14]

  • Flow Rate: Typically in the range of 0.2-0.7 mL/min.[8][14]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion mode with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.[8]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for Vitamin K1 and this compound would be optimized for the instrument used.

Visualizing the Workflow and Validation Relationships

To better illustrate the processes involved, the following diagrams outline the experimental workflow and the logical connections between method validation parameters.

Experimental Workflow for Vitamin K1 Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Serum Sample Add_IS Add this compound Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Extraction Centrifuge->Extract Inject Inject into HPLC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (APCI/ESI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Concentration Ratio (Analyte/IS) Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Experimental workflow for Vitamin K1 analysis.

Bioanalytical Method Validation Parameters cluster_core Core Validation Parameters cluster_matrix Matrix Effects cluster_sample_handling Sample Handling Accuracy Accuracy Precision Precision Accuracy->Precision Selectivity Selectivity & Specificity Sensitivity Sensitivity (LLOQ) Selectivity->Sensitivity Calibration_Curve Calibration Curve & Linearity Calibration_Curve->Accuracy Calibration_Curve->Precision Calibration_Curve->Sensitivity Stability Stability Matrix_Effect Matrix Effect Recovery Recovery Dilution_Integrity Dilution Integrity Method_Validation Bioanalytical Method Validation Method_Validation->Accuracy Method_Validation->Precision Method_Validation->Selectivity Method_Validation->Sensitivity Method_Validation->Calibration_Curve Method_Validation->Stability Method_Validation->Matrix_Effect Method_Validation->Recovery Method_Validation->Dilution_Integrity

Caption: Inter-relationships of bioanalytical method validation parameters.

References

A Comparative Guide to Vitamin K1-d3 and 13C-Labeled Internal Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of Vitamin K1, the selection of an appropriate internal standard is a critical decision that directly impacts data quality and reliability. In mass spectrometry-based bioanalysis, stable isotope-labeled internal standards are the gold standard. This guide provides an objective comparison between deuterated (Vitamin K1-d3) and carbon-13 (¹³C)-labeled Vitamin K1 internal standards, supported by experimental data and established analytical principles.

The ideal internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization.[1] This allows for the accurate correction of variations that can occur during the analytical process. While both deuterated and ¹³C-labeled standards are designed for this purpose, their inherent properties result in significant performance differences.

Quantitative Data Summary: A Comparative Analysis

The following table summarizes the key performance parameters of deuterated versus ¹³C-labeled internal standards. While direct head-to-head quantitative data for Vitamin K1 is limited, the presented findings are based on extensive studies of other analytes and are widely accepted principles in the field of bioanalysis.[1][2]

Parameter This compound (Deuterated) ¹³C-Labeled Vitamin K1 Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, typically eluting earlier than the unlabeled Vitamin K1.[3][4]Co-elutes perfectly with the unlabeled Vitamin K1.[1]The superior co-elution of ¹³C-labeled standards provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Effect The significant mass difference between hydrogen and deuterium (B1214612) can lead to different physicochemical behaviors.[5]The smaller relative mass difference between ¹²C and ¹³C results in negligible isotopic effects.[5]Deuterated standards can exhibit different fragmentation patterns and retention times compared to the analyte.[4]
Accuracy & Precision Can be compromised due to imperfect co-elution and differential matrix effects. One study noted that the difference in retention times between Vitamin K1 and its deuterated standard could lead to biased measurements.[3]Demonstrates higher accuracy and precision due to identical chromatographic behavior and ionization response to the analyte.[1]For assays requiring the highest level of accuracy, ¹³C-labeled standards are the superior choice.[2]
Matrix Effect Compensation The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the internal standard, compromising accurate quantification.[3][5]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[1]¹³C-labeled standards are particularly advantageous for the analysis of Vitamin K1 in complex biological matrices like plasma or serum.
Isotopic Stability Generally stable, but there is a potential for back-exchange of deuterium with protons from the solvent, especially under certain pH or temperature conditions.[1]Highly stable with no risk of isotopic exchange during sample preparation, storage, or analysis.[1]The high stability of the ¹³C label ensures the integrity of the internal standard throughout the entire analytical workflow.[1]

Experimental Protocols

The following are representative experimental protocols for the quantitative analysis of Vitamin K1 in human serum/plasma using LC-MS/MS with either a deuterated or ¹³C-labeled internal standard.

Protocol 1: Vitamin K1 Analysis using ¹³C₆-Vitamin K1 Internal Standard

This protocol is adapted from a validated UPLC-MS/MS method for the analysis of Vitamin K1 in serum.

1. Sample Preparation (Solid Phase Extraction - SPE)

  • To 200 µL of serum, add 600 µL of ethanol (B145695) containing the ¹³C₆-Vitamin K1 internal standard.

  • Vortex to mix and centrifuge to precipitate proteins.

  • Load the supernatant onto an Oasis PRiME HLB µElution Plate.

  • Wash the plate to remove interferences.

  • Elute the analyte and internal standard with heptane.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in methanol (B129727)/water for injection.

2. LC-MS/MS Analysis

  • LC System: ACQUITY UPLC I-Class FTN

  • Column: ACQUITY UPLC HSS PFP, 2.1 x 50 mm, 1.8 µm

  • Mobile Phase A: Water with 0.05 mM ammonium (B1175870) fluoride

  • Mobile Phase B: Methanol with 0.05 mM ammonium fluoride

  • Gradient: A suitable gradient to separate Vitamin K1 from other matrix components.

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • MS System: Xevo TQ-S micro

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Vitamin K1: Monitor appropriate precursor > product ion transition.

    • ¹³C₆-Vitamin K1: Monitor the corresponding mass-shifted precursor > product ion transition.

Protocol 2: Vitamin K1 Analysis using Vitamin K1-d7 Internal Standard

This protocol is based on a method for the determination of Vitamin K1 isomers in infant formula.[6]

1. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • To the sample, add a known amount of Vitamin K1-d7 internal standard solution.

  • Perform enzymatic hydrolysis (e.g., with lipase) if the matrix is high in fat.

  • Extract the lipids and Vitamin K1 using a suitable organic solvent (e.g., hexane (B92381) or a mixture of hexane and isopropanol).

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. LC-MS/MS Analysis

  • LC System: UPLC-MS/MS system

  • Column: C30 column (e.g., 4.6 x 150 mm, 3 µm) for separation of cis and trans isomers.[6]

  • Mobile Phase: A gradient of methanol and methyl-tert-butyl ether is often used.

  • Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for Vitamin K1 analysis.[3]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Vitamin K1: Monitor the transition of m/z 451.3 → 187.1.[7]

    • Vitamin K1-d7: Monitor the transition of m/z 458.1 → 194.3.[7]

Mandatory Visualizations

The following diagrams illustrate key aspects of the experimental workflow and the theoretical basis for the choice of internal standard.

experimental_workflow Experimental Workflow for Vitamin K1 Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing serum Serum/Plasma Sample add_is Add Internal Standard (this compound or 13C-Vitamin K1) serum->add_is extraction Extraction (SPE or LLE) add_is->extraction dry_reconstitute Dry & Reconstitute extraction->dry_reconstitute lc_separation LC Separation dry_reconstitute->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio_calculation Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio_calculation quantification Quantification (using Calibration Curve) ratio_calculation->quantification

Caption: A generalized experimental workflow for the quantitative analysis of Vitamin K1 using a stable isotope-labeled internal standard.

chromatographic_shift Chromatographic Behavior of Internal Standards cluster_13C cluster_d3 time_axis Retention Time analyte_13c Vitamin K1 peak_13c_is is_13c 13C-Vitamin K1 peak_13c analyte_d3 Vitamin K1 peak_d3_is is_d3 This compound peak_d3

Caption: Illustration of the chromatographic co-elution of ¹³C-labeled standards versus the retention time shift often observed with deuterated standards.

References

A Comparative Guide to the Cross-Validation of HPLC and LC-MS/MS Methods for Vitamin K1 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Vitamin K1 (phylloquinone) is crucial in various fields, including clinical research, nutritional science, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the two predominant analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate technique for their specific needs.

Quantitative Performance Comparison

The following table summarizes the key performance parameters for representative HPLC and LC-MS/MS methods for the quantification of Vitamin K1 in human serum or plasma. The data presented is a synthesis from multiple validation studies.

Performance ParameterHPLC with Fluorescence DetectionLC-MS/MS
Linearity (Range) 0.077–26 ng/mL0.3-1,000 ng/mL[1]
Limit of Detection (LOD) 0.03 ng/mL[2]0.03 pg/mL (instrumental)
Lower Limit of Quantification (LLOQ) 0.03 ng/mL[2]0.05 ng/mL
Intra-day Precision (%CV) < 10%[2]0.207-7.83%[3]
Inter-day Precision (%CV) < 10%[2]3.39-5.75%[3]
Accuracy (Recovery) 98%-110%[2]Within 10% of nominal concentration[3]

Note: The performance parameters can vary based on the specific instrumentation, sample matrix, and experimental conditions.

Methodological Overview

The choice between HPLC and LC-MS/MS often depends on the required sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers higher sensitivity and specificity compared to HPLC.[1][4][5]

Experimental Protocols

Below are detailed protocols for representative HPLC and LC-MS/MS methods for the analysis of Vitamin K1 in human serum.

This method is suitable for the routine measurement of Vitamin K1 in serum and demonstrates high sensitivity.[2]

1. Sample Preparation:

  • To 500 µL of serum, add an internal standard.
  • Add 2 mL of ethanol (B145695) to precipitate proteins.
  • Perform liquid-liquid extraction with 4 mL of hexane.
  • Further purify the extract using solid-phase extraction (SPE).[2]

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.
  • Column: A reverse-phase column suitable for lipid-soluble vitamin analysis.
  • Mobile Phase: An isocratic or gradient mixture of organic solvents (e.g., methanol (B129727), ethanol) and water.[6]
  • Post-Column Reduction: Employ a post-column zinc reduction reactor to convert Vitamin K1 to its fluorescent hydroquinone (B1673460) form.[2]
  • Detection: Set the fluorescence detector to an excitation wavelength of 246 nm and an emission wavelength of 430 nm.[2]

3. Data Analysis:

  • Quantify Vitamin K1 by comparing the peak area of the analyte to that of the internal standard against a calibration curve.

This method provides high sensitivity and specificity, making it ideal for clinical research and high-throughput analysis.[3]

1. Sample Preparation:

  • To a 500 µL aliquot of plasma, add 5 µL of an internal standard solution (e.g., K1-d7).
  • Add 1.5 mL of acetonitrile (B52724) to precipitate proteins and vortex for 20 seconds.
  • Centrifuge at 4300 rpm for 10 minutes.
  • Load the supernatant onto a phospholipid removal plate and collect the eluate under vacuum.
  • Evaporate the eluate to dryness at 50 °C under a gentle stream of nitrogen.
  • Reconstitute the dried extract in 100 μL of 15:85 water:methanol.[3]

2. LC-MS/MS System and Conditions:

  • LC System: A UPLC or HPLC system capable of handling the required flow rates and pressures.
  • Column: A high-resolution column such as a Raptor Biphenyl column.[3]
  • Mobile Phase: A gradient of methanol and water with a suitable modifier like ammonium (B1175870) formate.[7]
  • Mass Spectrometer: A tandem quadrupole mass spectrometer.
  • Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI).
  • Detection: Monitor specific multiple reaction monitoring (MRM) transitions for Vitamin K1 and its internal standard.

3. Data Analysis:

  • Quantify Vitamin K1 based on the ratio of the peak area of the analyte to the internal standard, plotted against a calibration curve.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of HPLC and LC-MS/MS methods for Vitamin K1 analysis.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Comparison & Conclusion Serum_Plasma Serum/Plasma Sample Extraction Extraction & Purification Serum_Plasma->Extraction HPLC HPLC-FLD Analysis Extraction->HPLC LCMS LC-MS/MS Analysis Extraction->LCMS Linearity Linearity HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LOD LOD HPLC->LOD LOQ LOQ HPLC->LOQ LCMS->Linearity LCMS->Accuracy LCMS->Precision LCMS->LOD LCMS->LOQ Comparison Data Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison LOD->Comparison LOQ->Comparison Conclusion Method Selection Comparison->Conclusion

Caption: Workflow for cross-validation of HPLC and LC-MS/MS methods.

References

A Comparative Guide to External Quality Assurance for Phylloquinone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the accuracy and reliability of phylloquinone (vitamin K1) measurements is paramount. External Quality Assurance (EQA) schemes provide an objective assessment of a laboratory's analytical performance by comparing its results with those of other laboratories. This guide offers a comparative overview of available EQA schemes for phylloquinone analysis, focusing on performance data and the analytical methodologies employed.

Overview of External Quality Assurance Providers

The most prominent and specialized EQA scheme for phylloquinone analysis is the Vitamin K External Quality Assessment Scheme (KEQAS) . While other organizations like the National Institute of Standards and Technology (NIST) and the College of American Pathologists (CAP) offer broader proficiency testing programs, dedicated and routine schemes for phylloquinone in serum are not readily identifiable in their current catalogs. NIST's Micronutrients Measurement Quality Assurance Program (MMQAP), which included fat-soluble vitamins, concluded in 2017. Therefore, this guide will focus primarily on the KEQAS program as the key external quality assessment provider for phylloquinone analysis.

Performance Data in Phylloquinone Analysis

The performance of laboratories in EQA schemes is typically assessed by metrics such as the coefficient of variation (CV), which measures the precision of the measurements, and the absolute difference from the target value, which indicates accuracy.

Inter-Laboratory Performance from KEQAS

The Vitamin K External Quality Assurance Scheme (KEQAS) is a key program dedicated to improving the comparability of phylloquinone analysis.[1] A comprehensive report on KEQAS performance between 2000 and 2006, involving 17 laboratories from eight countries, provides valuable baseline data. During this period, the mean inter-laboratory coefficient of variation was 29.6%.[1] The scheme set a performance target of a 20% absolute difference from the all-laboratory trimmed mean (ALTM), which 47% of the participating groups consistently met.[1] A notable challenge identified was a high false-positive rate (35%) for samples depleted of phylloquinone, suggesting issues with assay specificity at low concentrations.[1]

Performance Metric (KEQAS, 2000-2006)Value
Number of Participating Groups17
Mean Inter-laboratory CV29.6%
Mean Inter-laboratory Absolute Difference from ALTM21.7%
Laboratories Consistently Meeting Performance Target (≤20% difference)47%
False Positive Rate for Depleted Samples35%
Method-Specific Performance

More recent publications, while not providing comprehensive inter-laboratory data, offer insights into the performance of specific analytical methods used by laboratories participating in KEQAS. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant methods.

A 2023 study, which routinely validates its HPLC method through KEQAS, reported an intra-assay CV of 4.2% and an inter-assay CV of 4.9%.[2] Another study detailing an HPLC with fluorescence detection method reported intra-assay CVs of 5.2%, 8.2%, and 3.0% for mean concentrations of 0.4, 1.4, and 3.4 nmol/L, respectively. The corresponding inter-assay CVs were 16%, 12%, and 8.1%.

For LC-MS/MS, a 2019 paper reported intra-assay CVs for phylloquinone of 10.4%, 3.2%, and 2.3% at three different quality control levels. The inter-assay CVs were 12.8%, 11.3%, and 7.4%. A 2023 study on a new LC-MS/MS method found intra-assay CVs of 6.8%, 3.5%, and 3.0% and total inter-assay CVs of 5.8%, 3.0%, and 3.9% at concentrations of 100, 800, and 2000 pg/mL, respectively.

Analytical MethodIntra-assay CV (%)Inter-assay CV (%)
HPLC with Fluorescence Detection
Source 1 (2023)4.24.9
Source 2 (2004)3.0 - 8.28.1 - 16
LC-MS/MS
Source 3 (2019)2.3 - 10.47.4 - 12.8
Source 4 (2023)3.0 - 6.83.0 - 5.8

Experimental Protocols

Detailed methodologies are crucial for understanding the variability in performance. Below are representative protocols for the two main analytical techniques used for phylloquinone quantification in serum.

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is widely used and relies on the separation of phylloquinone from other plasma components, followed by post-column reduction to a fluorescently active form.

Sample Preparation:

  • To 500 μL of serum, an internal standard and 2 mL of ethanol (B145695) are added.

  • The mixture undergoes liquid-liquid extraction with 4 mL of hexane.

  • The extract is further purified using solid-phase extraction (SPE).

Chromatographic Conditions:

  • HPLC System: Agilent 1260 or similar.

  • Column: Reversed-phase C18 column (e.g., LiChroCART RP 18, Superspher 100, 4.6 × 125 mm, 4 μm particle size).

  • Mobile Phase: A mixture of methanol (B129727), 2-propanol, and acetonitrile, with a methanol solution containing zinc chloride, sodium acetate, and acetic acid.

  • Flow Rate: 0.8 mL/min.

  • Post-Column Reduction: A zinc reactor is used to reduce the quinone to a hydroquinone.

  • Detection: Fluorescence detector with excitation at 246 nm and emission at 430 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the quantification of phylloquinone.

Sample Preparation:

  • 200 µL of serum is mixed with an internal standard in 600 µL of ethanol.

  • The mixture is centrifuged to precipitate proteins.

  • The supernatant is loaded onto a solid-phase extraction plate (e.g., Oasis PRiME HLB µElution Plate) and washed.

  • Phylloquinone is eluted with heptane, dried, and reconstituted in a methanol/water mixture.

LC-MS/MS Conditions:

  • LC System: UPLC system such as Waters ACQUITY UPLC I-Class.

  • Column: ACQUITY UPLC HSS PFP column.

  • Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Xevo TQ-S micro).

  • Ionization Mode: Electrospray ionization (ESI).

  • Run Time: Approximately 3-4 minutes.

Visualizing Workflows and Relationships

To better illustrate the processes involved in external quality assurance and the analytical methods, the following diagrams are provided.

EQA_Workflow cluster_EQA_Provider EQA Provider (e.g., KEQAS) cluster_Participant_Lab Participant Laboratory SamplePrep Sample Preparation (Pooled Serum) Dispatch Dispatch to Labs SamplePrep->Dispatch Quarterly SampleReceipt Sample Receipt Dispatch->SampleReceipt DataCollection Data Collection (Participant Results) StatisticalAnalysis Statistical Analysis (ALTM, CV) DataCollection->StatisticalAnalysis ReportGen Report Generation StatisticalAnalysis->ReportGen PerformanceReview Performance Review (Comparison to Report) ReportGen->PerformanceReview Analysis Phylloquinone Analysis (HPLC or LC-MS/MS) SampleReceipt->Analysis ResultSubmission Result Submission Analysis->ResultSubmission ResultSubmission->DataCollection

External Quality Assurance (EQA) Workflow for Phylloquinone Analysis.

Analytical_Methods cluster_HPLC HPLC with Fluorescence Detection cluster_LCMS LC-MS/MS SerumSample Serum Sample HPLC_LLE Liquid-Liquid Extraction SerumSample->HPLC_LLE LCMS_ProtP Protein Precipitation SerumSample->LCMS_ProtP HPLC_SPE Solid-Phase Extraction HPLC_LLE->HPLC_SPE HPLC_Sep Chromatographic Separation (C18) HPLC_SPE->HPLC_Sep HPLC_Red Post-Column Reduction (Zn) HPLC_Sep->HPLC_Red HPLC_Det Fluorescence Detection HPLC_Red->HPLC_Det LCMS_SPE Solid-Phase Extraction LCMS_ProtP->LCMS_SPE LCMS_Sep Chromatographic Separation (UPLC) LCMS_SPE->LCMS_Sep LCMS_Det Tandem Mass Spectrometry Detection LCMS_Sep->LCMS_Det

Comparison of Analytical Workflows for Phylloquinone Measurement.

References

Navigating the Analytical Landscape of Vitamin K1 Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise and accurate measurement of Vitamin K1 is paramount. This guide provides an objective comparison of common analytical methods for Vitamin K1 quantification, focusing on key performance characteristics such as linearity and limits of detection. The information presented is supported by experimental data from various scientific sources to aid in the selection of the most appropriate assay for your research needs.

The quantification of Vitamin K1, a fat-soluble vitamin essential for blood coagulation and bone metabolism, presents analytical challenges due to its lipophilic nature and typically low concentrations in biological matrices. This guide explores the performance of three widely used analytical techniques: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).

Performance Comparison: Linearity and Limits of Detection

The selection of an appropriate assay often hinges on its ability to provide a linear response over a specific concentration range and its sensitivity in detecting low levels of the analyte. The following tables summarize the linearity and limits of detection (LOD) and quantification (LOQ) for Vitamin K1 assays based on published data.

Method Linearity (r²) Linear Range Limit of Detection (LOD) Limit of Quantification (LOQ) Matrix Reference
LC-MS/MS ≥0.9950.077 - 26 ng/mL-0.05 ng/mLSerum[1]
LC-MS/MS >0.95Not Specified50 pg/mL1 ng/mLSerum[2]
LC-MS/MS 0.9800.03 - 10.0 ng/mL0.0019 ng/mL0.03 ng/mLSerum[3]
LC-MS/MS 0.998810 - 500 ng/mL0.05 µg/kg0.16 µg/kgFat-containing foods[4]
HPLC Not SpecifiedUp to 25 ng/mL0.07 ng/mL-Not Specified[5]
HPLC 0.99930.1 - 15 ng/mL-0.03 ng/mLSerum[6]
HPLC >0.9991 - 1000 µg/L1.89 µg/L5.72 µg/LNot Specified[7]
UPC² 0.99970.02 - 8.5 µg/mL-0.06 µg/mLDietary Supplements[8]
ELISA Not Specified156.25 - 10000 pg/mL51.5 pg/mL-Serum, Plasma, other biological fluids[9]
ELISA Not Specified62.5 - 4000 pg/mL22.47 pg/mL-Serum, Plasma, other biological fluids[10]

Note: The performance characteristics of assays can vary based on the specific protocol, instrumentation, and matrix used. The data presented here is for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for replicating and evaluating analytical assays. Below are summaries of the experimental protocols for the key methods discussed.

LC-MS/MS Method for Vitamin K1 in Human Plasma
  • Sample Preparation: A simple phospholipid removal procedure is employed.

  • Chromatography: Analysis is performed using a Raptor Biphenyl column.

  • Detection: A sensitive 4-minute LC-MS/MS analysis is conducted. This method is noted for being fast, accurate, and precise, making it suitable for high-throughput testing.[11]

LC-MS/MS Method for Vitamin K1 in Serum
  • Sample Preparation: Techniques such as protein precipitation and liquid-liquid extraction are evaluated.

  • Chromatography: A Thermo Scientific™ Accucore™ PFP column (100 x 2.1 mm, 2.6 µm) is used with a mobile phase of 0.1% Formic Acid and 5mM Ammonium Formate in water and 0.1% Formic Acid in methanol.

  • Detection: A Thermo Scientific™ TSQ Endura triple quadrupole mass spectrometer in positive Electrospray mode is used. The total run time is approximately 4 minutes.[2]

HPLC Method with Fluorescence Detection
  • Principle: An internal standard is added to the sample, followed by solid-phase extraction and precipitation. The supernatant is extracted with an organic solvent, evaporated, and the residue is resuspended for injection into the HPLC system. A post-column reduction reactor reduces Vitamin K1, enabling fluorescence detection.

  • Chromatography: A "reverse phase" column (Superspher® 100 RP 18, 4 µm, 125 mm x 4 mm) is used with an isocratic separation at 30°C.

  • Detection: Fluorescence detection is used. The total run time is 20 minutes.[5]

Ultra-Performance Convergence Chromatography (UPC²) Method
  • Principle: This method is highlighted as being at least five times faster than typical HPLC methods using C30 columns, with significantly lower organic solvent consumption.

  • Chromatography: An initial two-minute isocratic elution is followed by a generic gradient.

  • Detection: The specific detector is not detailed in the provided text, but it is part of a Waters ACQUITY UPC² System.[8]

ELISA Method
  • Principle: This is a competitive inhibition enzyme immunoassay. The microtiter plate is pre-coated with Vitamin K1. Standards or samples are added, followed by a biotin-conjugated antibody specific to Vitamin K1. Avidin conjugated to Horseradish Peroxidase (HRP) is then added. After the addition of a TMB substrate solution, the color change is measured spectrophotometrically at 450nm. The concentration of Vitamin K1 is inversely proportional to the color intensity.[9][12]

Visualizing the Vitamin K1 Assay Workflow

To provide a clearer understanding of the analytical process, the following diagram illustrates a typical workflow for a Vitamin K1 assay, from sample collection to data analysis.

Vitamin K1 Assay Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Sample_Collection Sample Collection (e.g., Serum, Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Extraction Extraction (e.g., LLE, SPE) Internal_Standard->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC, LC-MS/MS) Evaporation->Chromatography Detection Detection (UV, FLD, MS/MS) Chromatography->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for Vitamin K1 analysis.

Conclusion

The choice of a Vitamin K1 assay is dependent on the specific requirements of the study. LC-MS/MS methods generally offer the highest sensitivity and specificity, making them ideal for clinical and research applications where low detection limits are critical. HPLC methods, particularly those with fluorescence detection, provide a robust and reliable alternative with good sensitivity. ELISA kits offer a high-throughput and user-friendly option, suitable for screening large numbers of samples, though they may have different sensitivity and specificity profiles compared to chromatographic methods. Researchers should carefully consider the trade-offs between sensitivity, specificity, throughput, cost, and the complexity of the available instrumentation when selecting the most appropriate method for their Vitamin K1 quantification needs.

References

A Comparative Guide to Labeled vs. Non-Labeled Vitamin K1 Uptake Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the methodologies and findings related to the uptake of labeled and non-labeled Vitamin K1 (phylloquinone). In nutritional and pharmacokinetic research, isotopically labeled Vitamin K1 is an indispensable tool for tracing its absorption, distribution, metabolism, and excretion without interference from endogenous Vitamin K1 pools. The fundamental premise underlying these studies is that the isotopic label (e.g., Deuterium, Carbon-13, or Tritium) does not alter the vitamin's biochemical behavior. Therefore, the uptake kinetics of labeled Vitamin K1 are considered representative of non-labeled Vitamin K1.

This guide will delve into the quantitative data derived from studies using labeled Vitamin K1, detail the experimental protocols employed, and illustrate the key pathways and workflows involved.

Labeled vs. Non-Labeled Vitamin K1: A Methodological Distinction

The use of labeled Vitamin K1 is not intended to compare its performance against the non-labeled form but rather to enable precise measurement of its metabolic fate. By introducing a "tagged" version of the vitamin, researchers can distinguish the newly absorbed Vitamin K1 from the pre-existing Vitamin K1 in the body. This allows for accurate calculations of bioavailability and turnover rates. Studies that measure non-labeled Vitamin K1 levels in plasma after supplementation can be influenced by the release of Vitamin K1 from body stores, potentially confounding the results.

The logical relationship in these studies is that labeled Vitamin K1 acts as a tracer for the non-labeled form, with both being subject to the same physiological processes.

cluster_0 Vitamin K1 Uptake Studies cluster_1 Analytical Measurement Labeled_K1 Labeled Vitamin K1 (e.g., ¹³C, ²H) Tracer Acts as a Tracer for Labeled_K1->Tracer Measurement Allows for distinct measurement of exogenous Vitamin K1 uptake and metabolism via Mass Spectrometry. Labeled_K1->Measurement Enables NonLabeled_K1 Non-Labeled Vitamin K1 (Endogenous Pool) Tracer->NonLabeled_K1

Caption: Logical flow showing labeled Vitamin K1 as a tracer for the non-labeled form.

Quantitative Data from Labeled Vitamin K1 Uptake Studies

The following table summarizes key quantitative findings from various studies that utilized isotopically labeled Vitamin K1 to assess its bioavailability from different sources and under different conditions.

Study ParameterLabeled Vitamin K1 SourceKey Findings
Bioavailability ¹³C-labeled phylloquinone from kaleThe average bioavailability was determined to be 4.7%, with a range of 1% to 14%[1].
Pharmacokinetics Deuterated (²H) phylloquinone from collard greensPeak plasma concentrations of the labeled phylloquinone were observed between 6 to 9 hours post-ingestion[2]. The triglyceride-rich lipoprotein (TRL) fraction was the primary carrier of the absorbed phylloquinone[2].
Effect of Meal Composition ¹³C-labeled phylloquinone capsule taken with different mealsAbsorption was significantly higher when consumed with meals rich in fats ("cosmopolitan" and "animal-oriented") compared to a "convenience" meal[3].
Absorption from Supplements Deuterated (²H) phylloquinone capsuleThe absolute absorption of oral, deuterated Vitamin K1 was found to be 13% (±9%)[4].
Plasma Half-life Deuterated (²H) phylloquinone from collard greensThe half-life of the labeled phylloquinone in plasma was approximately 22.8 hours.

Experimental Protocols

The methodologies for assessing the uptake of labeled Vitamin K1 typically involve the following steps:

  • Preparation of Labeled Vitamin K1: Stable isotopes such as Carbon-13 (¹³C) or Deuterium (²H) are incorporated into the phylloquinone molecule. This can be achieved by growing plants (e.g., kale, collard greens) in an isotopically enriched environment or through chemical synthesis.

  • Administration: A precisely measured dose of the labeled Vitamin K1, either in its pure form (e.g., in an oil-filled capsule) or as part of a food matrix (e.g., labeled vegetables), is administered to the study participants. Often, this is given with a meal containing a standardized amount of fat to facilitate absorption.

  • Blood Sampling: Blood samples are collected at multiple time points before and after the administration of the labeled vitamin. A typical schedule might include a baseline sample and then samples at 3, 6, 9, 12, 24, 48, and 72 hours post-ingestion.

  • Sample Preparation and Analysis: Plasma is separated from the blood samples. Lipids, including Vitamin K1, are extracted from the plasma. The concentrations of both labeled and non-labeled Vitamin K1 are then quantified using sensitive analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC/MS). These methods can differentiate between the isotopes based on their mass-to-charge ratio.

  • Pharmacokinetic Analysis: The data on the plasma concentrations of labeled Vitamin K1 over time are used to calculate key pharmacokinetic parameters, including the rate of absorption, peak plasma concentration (Cmax), time to reach peak concentration (Tmax), and bioavailability (the fraction of the administered dose that reaches systemic circulation).

cluster_workflow Experimental Workflow for Labeled Vitamin K1 Uptake Study start Start admin Administration of Labeled Vitamin K1 start->admin sampling Serial Blood Sampling admin->sampling extraction Plasma Separation & Lipid Extraction sampling->extraction analysis LC-MS/MS or GC-MS Analysis (Quantification of Labeled K1) extraction->analysis pk_analysis Pharmacokinetic Modeling & Bioavailability Calculation analysis->pk_analysis end End pk_analysis->end

Caption: A typical experimental workflow for a labeled Vitamin K1 uptake study.

Cellular Uptake and Signaling Pathway of Vitamin K1

The absorption and cellular uptake of Vitamin K1 is a multi-step process. In the intestine, dietary Vitamin K1 is incorporated into mixed micelles with the aid of bile salts and then absorbed by enterocytes. This absorption is facilitated by several membrane transporters, including Scavenger Receptor Class B Type I (SR-BI), CD36, and Niemann-Pick C1-Like 1 (NPC1L1).

Once inside the enterocytes, Vitamin K1 is packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream. In circulation, chylomicrons are metabolized, and the resulting chylomicron remnants, rich in Vitamin K1, are taken up by various tissues, primarily the liver. This uptake into cells like hepatocytes and osteoblasts is mediated by lipoprotein receptors, such as the LDL receptor-related protein 1 (LRP1).

Within the cell, Vitamin K1 participates in the Vitamin K cycle. It is converted to its reduced form, vitamin K hydroquinone, which acts as a cofactor for the enzyme γ-glutamyl carboxylase. This enzyme catalyzes the carboxylation of specific glutamate (B1630785) residues in vitamin K-dependent proteins, a crucial step for their biological activity in processes like blood coagulation and bone metabolism.

cluster_absorption Intestinal Absorption cluster_transport Systemic Transport cluster_cycle Intracellular Vitamin K Cycle Dietary_K1 Dietary Vitamin K1 Micelles Mixed Micelles (with Bile Salts) Dietary_K1->Micelles Enterocyte Enterocyte (Intestinal Cell) Micelles->Enterocyte Uptake via SR-BI, CD36, NPC1L1 Chylomicrons Chylomicrons Enterocyte->Chylomicrons Lymph Lymphatic System Chylomicrons->Lymph Blood Bloodstream Lymph->Blood Target_Cells Target Cells (e.g., Hepatocytes, Osteoblasts) Blood->Target_Cells Lipoprotein Receptor-Mediated Uptake (e.g., LRP1) K_quinone Vitamin K (Quinone) Target_Cells->K_quinone K_hydroquinone Vitamin K (Hydroquinone) K_quinone->K_hydroquinone Carboxylation γ-Glutamyl Carboxylase K_hydroquinone->Carboxylation K_epoxide Vitamin K Epoxide K_epoxide->K_quinone Reduction by VKOR Carboxylation->K_epoxide VKOR VKOR

Caption: Cellular uptake and metabolic cycle of Vitamin K1.

References

Navigating the Nuances of Vitamin K1 Measurement: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of Vitamin K1 (phylloquinone) is paramount for understanding its role in physiological processes and as a biomarker in clinical studies. This guide provides a comprehensive comparison of the leading analytical methods, offering insights into their specificity, sensitivity, and overall performance, supported by experimental data and detailed protocols.

Vitamin K1 is an essential fat-soluble vitamin critical for blood coagulation and bone metabolism.[1] Its accurate measurement in various biological matrices is necessary for both nutritional assessment and pharmacokinetic studies.[2] The primary methods for Vitamin K1 quantification include High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method presents distinct advantages and limitations in terms of specificity, which is the ability to differentiate Vitamin K1 from structurally similar compounds like other vitamin K forms (menaquinones, or K2) and their metabolites.

Comparative Analysis of Leading Methods

The choice of an analytical method for Vitamin K1 measurement is often a trade-off between sensitivity, specificity, throughput, and cost. While immunoassays are common for many biomarkers, no immunoassay for the determination of Vitamin K has been published.[3] Chromatographic methods, therefore, are the standard for quantitative analysis.[2]

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is increasingly favored for its high sensitivity and specificity.[3] HPLC methods, particularly with fluorescence detection, remain a robust and widely used alternative.

Here is a summary of the performance characteristics of the most common methods:

MethodSpecificitySensitivity (LOD/LOQ)Sample VolumeThroughputKey AdvantagesKey Disadvantages
HPLC-UV Moderate0.33 ng/mL (LOD)~2 mLModerateCost-effective, widely availableLower sensitivity, potential for interference
HPLC-FD High0.015 ng/mL (LOD), 0.15 ng/mL (LOQ)0.25 - 1 mLModerateHigh sensitivity, good specificityRequires post-column reduction, longer analysis time
LC-MS/MS Very High14 ng/L (LOD), 0.05 ng/mL (LLOQ)50 µL - 500 µLHigh"Gold standard" for specificity and sensitivity, small sample volumeHigher equipment cost and complexity

Understanding Specificity in Vitamin K1 Analysis

Specificity is a critical parameter in Vitamin K1 analysis due to the presence of other endogenous forms of vitamin K and their metabolites. The following diagram illustrates the potential for co-elution and the superior resolving power of more advanced techniques.

cluster_0 Sample Matrix cluster_1 Analytical Method cluster_2 Analytical Output K1 Vitamin K1 HPLC_UV HPLC-UV K1->HPLC_UV HPLC_FD HPLC-FD K1->HPLC_FD LC_MSMS LC-MS/MS K1->LC_MSMS MK4 MK-4 MK4->HPLC_UV MK4->HPLC_FD MK4->LC_MSMS MK7 MK-7 MK7->HPLC_UV MK7->HPLC_FD MK7->LC_MSMS Metabolites Metabolites Metabolites->HPLC_UV Metabolites->LC_MSMS CoElution Co-elution/ Interference HPLC_UV->CoElution Resolved Resolved Peaks HPLC_FD->Resolved Specific_ID Specific Identification (Mass-based) LC_MSMS->Specific_ID

Method Specificity Comparison

Experimental Protocols

Detailed and validated protocols are crucial for reproducible and accurate results. Below are outlines of typical experimental workflows for the leading methods.

General Experimental Workflow

The general workflow for Vitamin K1 analysis from biological samples involves several key steps, regardless of the final detection method.

Sample 1. Sample Collection (e.g., Plasma, Serum) IS 2. Internal Standard Spiking (e.g., deuterated K1) Sample->IS Extraction 3. Liquid-Liquid or Solid-Phase Extraction IS->Extraction Evaporation 4. Solvent Evaporation Extraction->Evaporation Reconstitution 5. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 6. Chromatographic Analysis (HPLC or LC-MS/MS) Reconstitution->Analysis Data 7. Data Processing and Quantification Analysis->Data

General Vitamin K1 Analysis Workflow
Detailed Methodologies

1. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD)

This method is highly sensitive and relies on the native fluorescence of the hydroquinone (B1673460) form of Vitamin K1.

  • Sample Preparation:

    • To 500 µL of serum or plasma, add an internal standard (e.g., a proprietary vitamin K derivative).

    • Add 2 mL of ethanol (B145695) to deproteinize the sample.

    • Perform liquid-liquid extraction by adding 4 mL of hexane (B92381) and vortexing vigorously.

    • Centrifuge to separate the layers and collect the upper hexane layer.

    • The extract may be further purified using solid-phase extraction (SPE) on a silica (B1680970) or C18 cartridge.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a non-aqueous mobile phase, such as methanol (B129727)/dichloromethane/water mixtures.

    • Post-Column Reduction: Pass the column effluent through a reactor containing zinc particles to reduce the quinone form of Vitamin K1 to its fluorescent hydroquinone form.

    • Detection: Fluorescence detector with excitation at approximately 246 nm and emission at 430 nm.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior specificity by using mass-to-charge ratio for detection, minimizing interferences.

  • Sample Preparation:

    • To a 500 µL aliquot of plasma, add a deuterated internal standard (e.g., K1-d7).

    • Precipitate proteins by adding 1.5 mL of acetonitrile, followed by vortexing.

    • Centrifuge the sample. The supernatant can be directly injected or undergo further cleanup.

    • For enhanced cleanup, pass the supernatant through a phospholipid removal plate or SPE cartridge.

    • Evaporate the eluate to dryness at 50°C under nitrogen.

    • Reconstitute the dried extract in 100 µL of a water/methanol mixture.

  • LC-MS/MS Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UPLC) or HPLC system.

    • Column: A C18 or Biphenyl column is commonly used for separation.

    • Mobile Phase: Gradient elution using a mixture of methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

    • Ionization: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive mode.

    • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for Vitamin K1 and its internal standard.

Conclusion

For researchers requiring the highest degree of specificity and sensitivity, particularly when analyzing complex matrices or low concentrations of Vitamin K1, LC-MS/MS is the recommended method. Its ability to use stable isotope-labeled internal standards and mass-based detection minimizes interferences and provides accurate quantification. HPLC with fluorescence detection remains a viable and highly sensitive alternative, especially when cost is a consideration. However, it requires meticulous sample preparation and post-column derivatization to achieve its specificity. The choice ultimately depends on the specific requirements of the study, available resources, and the need to differentiate between various vitamin K analogs.

References

Safety Operating Guide

Navigating the Safe Disposal of Vitamin K1-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Vitamin K1-d3 is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is essential to mitigate risks and ensure regulatory compliance. Improper disposal can lead to environmental contamination, particularly of aquatic ecosystems, and may pose health risks such as allergic skin reactions.[1][2]

This compound should be managed as a hazardous chemical waste stream. This procedural guide provides the necessary logistical and safety information for its correct handling and disposal.

Hazard Profile of Vitamin K1

Before handling and disposal, it is crucial to be aware of the chemical's properties and associated hazards. While some safety data sheets (SDS) may not classify Vitamin K1 as hazardous under OSHA's Hazard Communication Standard, others identify specific risks that necessitate careful handling.[3][4][5]

Hazard ClassificationDescriptionPrimary Precaution
Skin Sensitization May cause an allergic skin reaction upon contact.Wear appropriate protective gloves and clothing to prevent skin exposure.
Aquatic Hazard (Chronic) Harmful to aquatic life with long-lasting effects.Do not release into the environment. Must be disposed of as hazardous waste.
Light Sensitivity Decomposes in sunlight.Store in original, securely sealed containers, protected from light.
Incompatibilities Avoid strong bases and oxidizing agents.Segregate from incompatible chemicals during storage and waste accumulation.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the disposal of this compound from the point of generation to final collection.

Waste Identification and Segregation
  • Treat as Hazardous Waste : Due to its potential for skin sensitization and aquatic toxicity, all this compound waste, including pure substance, contaminated labware, and spill cleanup materials, must be treated as hazardous chemical waste.

  • Segregate Incompatibles : Keep this compound waste separate from incompatible materials, particularly strong bases and oxidizing agents.

Containerization
  • Select an Appropriate Container : Use a chemically compatible, leak-proof container with a secure, screw-top lid. Plastic bottles are often preferred over glass to minimize the risk of breakage. The container must be in good condition, free from rust or leaks.

  • Avoid Overfilling : Ensure the container is not overfilled to prevent spills during handling and transport.

Waste Labeling
  • Apply a Hazardous Waste Tag : As soon as the first drop of waste enters the container, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.

  • Complete All Information : The label must be filled out completely and legibly.

    • Full Chemical Name : Write "this compound". Do not use abbreviations or chemical formulas.

    • Composition : For mixtures, list all chemical components and their approximate percentages.

    • Generator Information : Include the Principal Investigator's name, lab location (building and room number), and contact information.

Accumulation and Storage
  • Satellite Accumulation Area : Store the labeled waste container in a designated satellite accumulation area at or near the point of generation.

  • Secondary Containment : It is best practice to store the waste container within a secondary containment system, such as a spill tray, to contain any potential leaks.

  • Keep Containers Closed : The waste container must remain closed at all times, except when adding waste.

Request for Disposal
  • Contact EHS : Once the container is full or the waste is no longer being generated, submit a chemical waste collection request to your institution's EHS or Hazardous Waste Program.

  • Do Not Transport : Laboratory personnel should not transport hazardous waste. This must be handled by trained EHS staff.

Disposal of Empty Containers
  • Triple Rinsing : An empty container that held this compound must be triple-rinsed with a suitable solvent (such as ethanol (B145695) or acetone) that can dissolve the chemical residue.

  • Collect Rinsate : The solvent rinsate from all three rinses must be collected and disposed of as hazardous waste in your designated solvent waste container.

  • Final Disposal : After triple-rinsing and air-drying, completely deface or remove the original chemical label. The clean, unlabeled container can then be disposed of in the regular trash or recycled according to institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_0 A Waste Generated (this compound or contaminated material) B Is it hazardous? A->B C Yes (Skin sensitizer, aquatic toxicity) B->C Yes D Select & Label Compatible Container 'Hazardous Waste' C->D E Store in Satellite Area (Segregated, Secondary Containment) D->E F Container Full? E->F F->E No G Request EHS Pickup F->G Yes H EHS Collects Waste G->H I Empty Container Disposal J Triple Rinse with Solvent I->J K Collect Rinsate as Hazardous Waste J->K L Deface Label & Dispose of Clean Container K->L

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Vitamin K1-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Vitamin K1-d3, reinforcing our commitment to being your trusted partner in laboratory safety and chemical handling.

This compound, a deuterated form of Vitamin K1, requires careful handling to minimize exposure and ensure a safe laboratory environment. While not classified as a hazardous substance by all suppliers, it may cause allergic skin reactions and poses a potential risk of long-lasting harmful effects to aquatic life.[1][2][3] Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal plans is crucial.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on Safety Data Sheet (SDS) recommendations for Vitamin K1.

PPE CategoryRecommendation
Hand Protection Wear impermeable and resistant gloves. Since no specific material has been universally recommended due to a lack of testing, it is crucial to consult the glove manufacturer's resistance data for the specific chemicals being used.[1][4]
Eye and Face Protection Chemical safety goggles are recommended to protect against splashes. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. For bulk processing or situations with a higher risk of skin contact, impervious protective clothing is recommended.
Respiratory Protection Under normal conditions of use, respiratory protection is not required. If the process generates dust, mist, or fumes, an appropriate particulate respirator should be worn.

Operational and Disposal Plans

Proper handling and disposal are critical for laboratory safety and environmental protection. The following procedural guidance outlines the key steps from receipt to disposal of this compound.

Handling Procedures
  • Preparation : Before handling, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower should be accessible.

  • Engineering Controls : Use in a well-ventilated area. General room ventilation is typically adequate unless the process generates dust, mist, or fumes, in which case local exhaust ventilation should be used.

  • Personal Protection : Always wear the recommended PPE as outlined in the table above. Avoid all personal contact, including inhalation.

  • During Handling :

    • Avoid contact with skin, eyes, and clothing.

    • Avoid breathing any dust, fume, gas, mist, vapors, or spray that may be generated.

    • Wash hands thoroughly before breaks and at the end of work.

  • Storage :

    • Store in a cool, dry, and well-ventilated area.

    • Keep refrigerated as recommended by the supplier.

    • Protect from light and sources of ignition.

Accidental Release Measures

In the event of a spill, non-essential personnel should be evacuated from the area. The cleanup should only be performed by trained personnel wearing appropriate PPE. Absorb the spill with an inert material such as sand, diatomite, or universal binders and place it in a suitable, sealed container for disposal. Do not allow the substance to enter sewers or surface water.

Disposal Plan

Chemical waste generators are responsible for determining if a substance is classified as hazardous waste and must comply with local, regional, and national regulations.

  • Waste Characterization : Determine if the this compound waste meets the criteria for hazardous waste in your jurisdiction.

  • Small Quantities (Non-Hazardous Determination) : For small quantities deemed non-hazardous, the following steps can be taken for disposal in household trash:

    • Remove the material from its original container.

    • Mix it with an undesirable substance like coffee grounds or cat litter.

    • Place the mixture into a sealable container (e.g., a plastic bag or can).

    • Dispose of the sealed container in the regular trash.

  • Large Quantities or Hazardous Waste : For larger quantities or if classified as hazardous, use a licensed professional waste disposal service. Do not flush down the toilet or dispose of it in the environment.

Experimental Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area 1. Prepare Work Area don_ppe 2. Don Appropriate PPE prep_area->don_ppe weigh_dissolve 3. Weighing & Dissolving don_ppe->weigh_dissolve experiment 4. Perform Experiment weigh_dissolve->experiment cleanup 5. Clean Work Area experiment->cleanup doff_ppe 6. Doff & Dispose of PPE cleanup->doff_ppe dispose_waste 7. Dispose of Chemical Waste doff_ppe->dispose_waste

Figure 1. Safe handling workflow for this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.